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(4-Bromo-2-iodophenyl)methanamine;hydrochloride Documentation Hub

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  • Product: (4-Bromo-2-iodophenyl)methanamine;hydrochloride
  • CAS: 2287344-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-2-iodobenzylamine HCl: A Versatile Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-iodobenzylamine hydrochloride, a halogenated aromatic compound with significant potential as a versatile building block for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-iodobenzylamine hydrochloride, a halogenated aromatic compound with significant potential as a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, molecular characteristics, a plausible synthetic route, and its prospective applications in the synthesis of novel therapeutic agents.

Core Compound Identification and Properties

4-Bromo-2-iodobenzylamine hydrochloride is a disubstituted benzylamine derivative featuring both a bromine and an iodine atom on the phenyl ring. The strategic placement of these two different halogens offers orthogonal reactivity, making it a highly valuable intermediate for constructing complex molecular architectures through selective cross-coupling reactions.

While a specific CAS number for 4-Bromo-2-iodobenzylamine hydrochloride is not readily found in major chemical databases, its identity can be firmly established through its molecular structure and other key identifiers.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name (4-bromo-2-iodophenyl)methanamine;hydrochloridePubChem
Molecular Formula C₇H₈BrClINPubChem[1]
Molecular Weight 348.41 g/mol (Calculated)
Monoisotopic Mass 310.88065 DaPubChem[1]
InChIKey BEFYWAIXVCCZAY-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 2.1PubChem[1]
Appearance (Predicted) White to off-white solidAnalogous Compounds
Solubility (Predicted) Soluble in polar organic solventsAnalogous Compounds

Note: The molecular weight is calculated based on the atomic masses of the constituent elements. The monoisotopic mass is provided from the PubChem entry for the free base.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for biological screening purposes.

Synthesis and Mechanistic Insights

A definitive, published synthetic protocol for 4-Bromo-2-iodobenzylamine hydrochloride is not widely available. However, a logical and efficient synthetic pathway can be designed based on well-established organic chemistry principles, starting from commercially available precursors. The proposed synthesis leverages the differential reactivity of the halogen substituents and employs standard transformations.

A plausible synthetic route would begin with the preparation of a suitable precursor, such as 4-bromo-2-iodobenzonitrile, followed by reduction to the corresponding benzylamine, and finally, conversion to the hydrochloride salt.

G cluster_0 Starting Material cluster_1 Sandmeyer Reaction cluster_2 Reduction cluster_3 Salt Formation A 4-Bromo-2-iodoaniline B Diazotization (NaNO₂, HCl) A->B Step 1 C Cyanation (CuCN) B->C Step 2 D 4-Bromo-2-iodobenzonitrile E Reduction (e.g., LiAlH₄ or H₂/Catalyst) D->E Step 3 F 4-Bromo-2-iodobenzylamine (Free Base) G Protonation (HCl in ether) F->G Step 4 H 4-Bromo-2-iodobenzylamine HCl (Final Product)

Figure 1: Proposed synthetic workflow for 4-Bromo-2-iodobenzylamine HCl.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of 4-Bromo-2-iodobenzonitrile from 4-Bromo-2-iodoaniline

  • Diazotization: Dissolve 4-bromo-2-iodoaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated gently to drive it to completion. The diazonium group is replaced by a nitrile group.

  • Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude 4-bromo-2-iodobenzonitrile can be purified by column chromatography.

Part 2: Reduction of 4-Bromo-2-iodobenzonitrile to 4-Bromo-2-iodobenzylamine

  • Reduction: The nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst) can be employed.

  • Quenching and Work-up: For the LiAlH₄ reduction, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the free base, 4-bromo-2-iodobenzylamine.

Part 3: Formation of the Hydrochloride Salt

  • Protonation: Dissolve the purified 4-bromo-2-iodobenzylamine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrogen chloride (HCl) in ether or isopropanol to the amine solution with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The solid precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, 4-Bromo-2-iodobenzylamine hydrochloride.

Applications in Drug Discovery and Development

The true value of 4-Bromo-2-iodobenzylamine HCl lies in its capacity as a versatile scaffold for synthesizing a diverse range of more complex molecules. The presence of three distinct functional handles—the amine, the bromo group, and the iodo group—allows for a stepwise and selective elaboration of the molecule.

Orthogonal Cross-Coupling Reactions

The key advantage of this molecule is the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position while leaving the 4-position available for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for building molecular complexity.

G A 4-Bromo-2-iodobenzylamine HCl B Suzuki Coupling 1 (Ar¹-B(OH)₂, Pd catalyst) A->B Selective C-I Activation C Intermediate 1 (Amine at 2-position) B->C D Amine Derivatization (Acylation, Alkylation, etc.) C->D E Intermediate 2 D->E F Suzuki Coupling 2 (Ar²-B(OH)₂, Pd catalyst) E->F C-Br Activation G Final Complex Molecule F->G

Figure 2: Logical workflow for the sequential functionalization of 4-Bromo-2-iodobenzylamine.

Scaffold for Bromodomain Inhibitors

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play crucial roles in transcriptional regulation.[2][3] The dysregulation of these proteins is implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[3] Small molecule inhibitors that target the acetyl-lysine binding pocket of bromodomains are of significant interest in drug discovery.

The 4-bromo-2-iodobenzylamine scaffold can serve as a starting point for the synthesis of novel BET inhibitors. The benzylamine core can be elaborated to mimic the interactions of acetylated lysine, while the di-halogenated phenyl ring provides vectors for introducing substituents that can occupy adjacent pockets to enhance potency and selectivity. The development of inhibitors with selectivity for specific bromodomains (e.g., the second bromodomain, BD2) is an active area of research to potentially reduce toxicity.

Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. Due to its rigid structure and multiple points for diversification, 4-bromo-2-iodobenzylamine is an excellent candidate for an FBDD library. The bromo and iodo substituents can be used to explore different regions of a protein's binding site through subsequent chemical modifications.

Conclusion

4-Bromo-2-iodobenzylamine hydrochloride represents a powerful and versatile chemical tool for researchers in the field of synthetic and medicinal chemistry. While detailed information on this specific compound is sparse, its structural features suggest immense potential for the synthesis of novel and complex molecules. Its capacity for selective, sequential functionalization makes it an ideal building block for creating libraries of compounds for drug discovery, particularly in the pursuit of targeted therapies like bromodomain inhibitors. The proposed synthetic pathway provides a practical approach for its preparation, opening the door for its broader application in research and development.

References

  • National Center for Biotechnology Information. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-bromo-2-iodophenyl)methanamine hydrochloride (C7H7BrIN). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-2-iodobenzothiazole. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Bromo Benzylamine HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Iodophenyl)methanamine hydrochloride | C7H9ClIN | CID 16217505. PubChem. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). 4-Bromobenzylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Iodobenzylamine 95 59528-27-7. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. PubMed. Retrieved from [Link]

Sources

Exploratory

Strategic Functionalization of Dihalo-Benzylamines: A Technical Guide to 4-Bromo-2-Iodo and 2-Bromo-4-Iodo Isomers

Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), the ability to sequentially functionalize an aromatic scaffold is paramount.[1] The isomers 4-bromo-2-iodo benzylamine and 2-bromo-4-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the ability to sequentially functionalize an aromatic scaffold is paramount.[1] The isomers 4-bromo-2-iodo benzylamine and 2-bromo-4-iodo benzylamine represent a "selectivity switch" for synthetic chemists.[1] While both share the same molecular formula (


), their structural orthogonality allows for precise control over the order of bond formation.

This guide analyzes the electronic and steric determinants of these isomers, providing a roadmap for their use in sequential cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1] The core value proposition is simple: Isomer selection dictates the regio-order of library generation.

Part 1: Structural & Electronic Analysis

The reactivity difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the primary driver for selectivity.[1] The C-I bond is significantly weaker (


) than the C-Br bond (

), making oxidative addition of Pd(0) to the C-I bond kinetically preferred.[1]

However, steric environment modulates this intrinsic reactivity.[1]

The "Ortho-Iodo" Isomer (4-Bromo-2-Iodo)[1]
  • Structure: The reactive Iodine is at the ortho position relative to the aminomethyl group.

  • Reactivity Profile:

    • Primary Vector (C-I): Reacts first due to electronic weakness.[1]

    • Steric Penalty: The ortho position is sterically crowded by the aminomethyl group (especially if N-protected). This can slow down oxidative addition with bulky ligands.

    • Strategic Use: Use this isomer when the ortho-substituent must be introduced first, or when the final scaffold requires a specific substitution pattern that places the bromine at the para-position for a later, more difficult coupling.[1]

The "Para-Iodo" Isomer (2-Bromo-4-Iodo)[1]
  • Structure: The reactive Iodine is at the para position.

  • Reactivity Profile:

    • Primary Vector (C-I): Reacts first with high selectivity.[1]

    • Steric Advantage: The para position is sterically unencumbered. The ortho bromine remains inert during the first step due to both higher BDE and steric shielding.

    • Strategic Use: This is the "textbook" scaffold for sequential coupling. It allows for rapid, high-yield functionalization of the para-position followed by forcing conditions to functionalize the ortho-position.

Visualization of Reactivity Vectors

ReactivityMap cluster_A Isomer A: 4-Bromo-2-Iodo cluster_B Isomer B: 2-Bromo-4-Iodo NodeA Benzene Ring PosA1 C1: CH2-NHR (Steric Bulk) PosA2 C2: Iodine (High Reactivity) NodeA->PosA2 Ortho Position (Steric Clash) PosA4 C4: Bromine (Lower Reactivity) NodeA->PosA4 Para Position (Accessible) NodeB Benzene Ring PosB1 C1: CH2-NHR (Steric Bulk) PosB2 C2: Bromine (Very Low Reactivity) NodeB->PosB2 Ortho Position (Shielded) PosB4 C4: Iodine (Max Reactivity) NodeB->PosB4 Para Position (Open)

Figure 1: Comparative reactivity maps. Green indicates the primary site of oxidative addition. Red indicates the secondary site.

Part 2: Critical Pre-requisite - Amine Protection[1]

Expert Insight: Do not attempt palladium-catalyzed coupling on the free amine. Primary benzylamines are potent ligands for Pd(II).[1] They will displace phosphine ligands, forming stable bis(amine)Pd(II) complexes that arrest the catalytic cycle (catalyst poisoning).[1]

Protocol: Always protect the amine as a carbamate (Boc or Cbz) or amide (Trifluoroacetamide) prior to coupling.[1]

  • Recommended: tert-Butyl carbamate (Boc).[1]

  • Why: It is stable to basic Suzuki conditions but easily removed with acid (TFA/HCl) later.[1]

Part 3: Synthetic Workflows & Protocols

Workflow 1: Sequential Coupling of 2-Bromo-4-Iodo Benzylamine (Isomer B)[1]

This pathway is preferred for generating libraries where the para-position varies (R1) and the ortho-position is fixed or difficult to access.[1]

Step 1: Site-Selective Suzuki Coupling at C4 (Iodine)

  • Reagent: Aryl Boronic Acid (

    
    )[1]
    
  • Catalyst:

    
     (Standard) or 
    
    
    
    [1]
  • Conditions: Mild base (

    
    ), Toluene/Water, 
    
    
    
    .[1]
  • Outcome: The C-I bond reacts exclusively. The C-Br bond remains intact due to the "Ortho Effect" (steric shielding) and higher bond strength.[1]

Step 2: Functionalization of C2 (Bromine)

  • Reagent: Aryl Boronic Acid (

    
    ) or Amine (
    
    
    
    )[1]
  • Catalyst: Requires a more active catalyst system to overcome steric hindrance.

    • Suzuki:[2]

      
       + S-Phos (Buchwald Ligand).[1]
      
    • Buchwald:

      
       + Xantphos or BINAP.[1]
      
  • Conditions: Stronger base (

    
     or 
    
    
    
    ), Dioxane,
    
    
    .[1]
Workflow 2: Synthesis of the Scaffolds

Since these specific isomers are often expensive, they are best synthesized from their corresponding nitriles or aldehydes.

Protocol: Reduction of 4-Bromo-2-Iodo Benzonitrile This method yields Isomer A.[1]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 4-bromo-2-iodobenzonitrile (1.0 equiv) in anhydrous THF (0.5 M).

  • Reduction: Cool to

    
    . Slowly add Borane-THF complex (
    
    
    
    , 1.0 M, 2.5 equiv).[1]
    • Note:

      
       can also be used but risks dehalogenation (especially of the Iodine). Borane is chemoselective.
      
  • Reflux: Warm to room temperature, then reflux for 2-4 hours. Monitor by TLC (disappearance of nitrile).[1]

  • Quench: Cool to

    
    . Carefully add MeOH (excess) to destroy amine-borane complexes.[1] Add conc. HCl and reflux for 1 hour to cleave boron-nitrogen bonds.
    
  • Workup: Basify with NaOH (pH > 12), extract with DCM.

  • Yield: Typically 85-95%.

Part 4: Decision Matrix & Data Summary

Feature4-Bromo-2-Iodo (Isomer A) 2-Bromo-4-Iodo (Isomer B)
Primary Reactive Site Ortho (C2-I)Para (C4-I)
Secondary Reactive Site Para (C4-Br)Ortho (C2-Br)
Selectivity Factor Moderate (Sterics fight Electronics)High (Sterics aid Electronics)
First Coupling Rate Slower (Steric hindrance)Faster (Accessible)
Ideal Application Ortho-first derivatizationPara-first derivatization
Catalyst Requirement May need S-Phos/X-Phos earlyStandard

works for Step 1
Sequential Logic Flowchart

SequentialLogic Start Select Isomer based on Target Substitution Pattern Decision Which pos. needs R1? Start->Decision PathA R1 at Ortho (Use 4-Br-2-I) Decision->PathA Ortho PathB R1 at Para (Use 2-Br-4-I) Decision->PathB Para Step1A Step 1: Coupling at C-I (Ortho) Challenge: Sterics Sol: Active Ligand (S-Phos) PathA->Step1A Step1B Step 1: Coupling at C-I (Para) Challenge: None Sol: Standard Pd(PPh3)4 PathB->Step1B Step2A Step 2: Coupling at C-Br (Para) Easy Access Step1A->Step2A Step2B Step 2: Coupling at C-Br (Ortho) Requires Forcing Conditions Step1B->Step2B

Figure 2: Decision tree for selecting the correct starting isomer based on the desired final substitution pattern.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from [1]

  • Fairlamb, I. J. S., et al. (2018).[1] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[1][4] Organometallics.[5] Retrieved from [1]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [1]

  • PubChem. (2025).[6] Compound Summary: 4-Bromo-2-iodo-1-methylbenzene (Analog).[1] Retrieved from [1]

  • ChemicalBook. (2026). 4-Bromobenzylamine Properties and Synthesis. Retrieved from [1]

Sources

Foundational

Solubility of (4-Bromo-2-iodophenyl)methanamine Hydrochloride in DMSO and Water

This guide details the solubility profile, physicochemical behavior, and experimental handling of (4-Bromo-2-iodophenyl)methanamine hydrochloride , a specialized halogenated benzylamine scaffold.[1] Executive Summary (4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and experimental handling of (4-Bromo-2-iodophenyl)methanamine hydrochloride , a specialized halogenated benzylamine scaffold.[1]

Executive Summary

(4-Bromo-2-iodophenyl)methanamine hydrochloride is a bifunctional building block used frequently in fragment-based drug discovery (FBDD).[1] Its unique substitution pattern—an ortho-iodine and para-bromine relative to the amine—provides distinct vectors for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the amine serves as a polar anchor.[1]

Understanding its solubility is critical for assay development. While the hydrochloride salt form enhances aqueous solubility compared to the free base, the presence of heavy halogens (Br, I) significantly increases lipophilicity (


), creating a solubility profile that requires precise handling to avoid precipitation in biological buffers ("crash-out").[1]
Quick Reference Data
SolventSolubility RatingEstimated RangeStability Concern
DMSO High > 100 mMLow (Hygroscopic solvent)
Water Moderate to Low 10 – 50 mM*pH-dependent; Light sensitive
PBS (pH 7.4) Low < 10 mMRisk of free-base precipitation

*Estimated based on structural analogs (4-Iodobenzylamine HCl).[1]

Physicochemical Analysis

To predict solubility behavior without empirical data, we analyze the structural competition between the hydrophilic salt head and the lipophilic aromatic tail.

Structural Factors[1]
  • The Hydrochloride Head (

    
    ): 
    
    • Effect: Provides high lattice energy but facilitates solvation in polar protic solvents (water) via ion-dipole interactions.[1]

    • Implication: The compound is a solid at room temperature with a high melting point.[2][3]

  • The Halogenated Core (

    
    ): 
    
    • Effect: The Iodine atom at the ortho position is large (Van der Waals radius ~1.98 Å) and highly lipophilic. It shields the polar amine head group, potentially reducing water solubility more than the para-Bromine does.[1]

    • Implication: This compound is significantly less water-soluble than unsubstituted benzylamine HCl.[1]

  • Light Sensitivity (Critical):

    • Aryl iodides possess a weak C-I bond (~65 kcal/mol). Exposure to UV/visible light in solution can lead to photolytic dehalogenation (homolytic cleavage), releasing free radicals and turning solutions yellow/brown (iodine liberation).[1]

    • Protocol: Always handle solutions in amber vials.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing stock solutions due to its high dielectric constant (


) and ability to disrupt the crystal lattice of amine salts.
Mechanism

DMSO acts as a Lewis base, effectively solvating the cationic ammonium species (


).[1] The hydrophobic aromatic ring also interacts favorably with the methyl groups of DMSO, making it a "universal" solvent for this scaffold.
Preparation of 100 mM Stock Solution
  • Target Concentration: 100 mM is standard for High-Throughput Screening (HTS).[1]

  • Procedure:

    • Weigh the solid accurately. (MW

      
       348.4  g/mol ).
      
    • Add dry DMSO (water content <0.1%) to 80% of the target volume.

    • Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Make up to volume with DMSO.

  • Storage: Store at -20°C. DMSO is hygroscopic; absorbed water can degrade the compound over months.[1] Use septum-sealed vials.

Solubility in Water and Aqueous Buffers

Aqueous solubility is the limiting factor for biological assays. The behavior of this compound is governed strictly by pH.

The pH-Solubility Relationship

The benzylamine group has a


 of approximately 9.0–9.5.[1]
  • pH < 7 (Acidic): The molecule remains protonated (

    
    ).[1] Solubility is maximal, governed by the 
    
    
    
    of the hydrochloride salt.[1]
  • pH > 8 (Basic): The molecule deprotonates to the free base (

    
    ).[1] The neutral free base is highly lipophilic due to the Br/I substitutions and will likely precipitate immediately (
    
    
    
    ).
The "Crash-Out" Risk in PBS

When diluting a DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4):

  • The buffering capacity may raise the local pH.

  • The "Common Ion Effect" from the high concentration of Chloride (

    
    ) in PBS (137 mM NaCl) can suppress the solubility of the hydrochloride salt, triggering precipitation.[1]
    

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise solubility values.[1]

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of solvent (Water or Buffer) in a chemically resistant glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours. Protect from light (foil wrap).

  • Filtration: Filter the suspension through a 0.45

    
     PVDF syringe filter to remove undissolved solid.
    
    • Note: Do not use Nylon filters, as halogenated aromatics may bind non-specifically.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (Turbidimetric)

Use this method to determine the maximum safe concentration for bioassays.[1]

  • Prepare a 10 mM stock solution in DMSO.

  • Pipette increasing volumes of stock into a 96-well plate containing PBS (pH 7.4).

    • Final concentrations: 1, 10, 50, 100, 200

      
      .[1]
      
    • Final DMSO concentration should be constant (e.g., 1%).

  • Incubate for 2 hours at room temperature.

  • Measure Absorbance at 620 nm (turbidity). An increase in baseline absorbance indicates precipitation.

Visual Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for processing the compound.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent System Start->SolventChoice DMSO_Path DMSO (Stock Prep) SolventChoice->DMSO_Path Water_Path Aqueous Buffer (Assay) SolventChoice->Water_Path Dissolve Vortex / Sonicate DMSO_Path->Dissolve Water_Path->Dissolve CheckClear Visual Inspection: Clear Solution? Dissolve->CheckClear Success Proceed to Assay CheckClear->Success Yes Fail Precipitation Detected CheckClear->Fail No Action1 Dilute or Warm (37°C) Fail->Action1 If DMSO Action2 Check pH / Add Co-solvent Fail->Action2 If Aqueous

Caption: Logical workflow for solubilizing (4-Bromo-2-iodophenyl)methanamine HCl in laboratory settings.

Figure 2: Dilution & Precipitation Mechanism

Visualizing the risk of "crashing out" when moving from DMSO to Water.

DilutionRisk Stock DMSO Stock (Solvated Ions) Mixing Rapid Mixing (Water/Buffer Added) Stock->Mixing State1 Stable Solution (pH < pKa) Mixing->State1 Ideal Conditions State2 Precipitation (pH > pKa or High Cl-) Mixing->State2 Adverse Conditions Factor1 High Ionic Strength (Common Ion Effect) Factor1->State2 Factor2 Deprotonation (Free Base Formation) Factor2->State2

Caption: Mechanism of precipitation during aqueous dilution. High salt or high pH drives instability.

References

  • PubChem. (4-Iodophenyl)methanamine hydrochloride | C7H9ClIN.[1][4] National Library of Medicine. Available at: [Link][1]

  • Fisher Scientific. 4-Iodobenzylamine, 97% Safety Data Sheet and Properties. Available at: [Link][1]

  • National Toxicology Program (NTP). Test Method Protocol for Solubility Determination (ICCVAM). U.S. Department of Health and Human Services.[5] Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis Precursors for (4-Bromo-2-iodophenyl)methanamine Derivatives

Executive Summary The (4-Bromo-2-iodophenyl)methanamine scaffold represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the orthogonal reactivity of its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (4-Bromo-2-iodophenyl)methanamine scaffold represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents. The C2-iodine and C4-bromine atoms possess distinct oxidative addition rates in Palladium-catalyzed cross-coupling reactions (


), allowing for sequential, regioselective functionalization without the need for protecting groups.

This guide details the synthesis and utilization of the three primary precursors required to access this scaffold:

  • The Nitrile Precursor: 4-Bromo-2-iodobenzonitrile (Robust route).

  • The Aldehyde Precursor: 4-Bromo-2-iodobenzaldehyde (Reductive amination route).

  • The Amide Precursor: 4-Bromo-2-iodobenzamide (Alternative reduction route).

Part 1: Strategic Retrosynthesis & Scaffold Utility

The synthesis of (4-Bromo-2-iodophenyl)methanamine is non-trivial due to the lability of the Aryl-Iodine bond under standard reduction conditions (e.g., catalytic hydrogenation). Therefore, the selection of the precursor determines the reduction strategy.

Orthogonal Reactivity Logic

The utility of this scaffold relies on the ability to functionalize the ortho-position (Iodine) while leaving the para-position (Bromine) intact for later elaboration.

  • Site A (C2-I): High reactivity. Undergoes Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating (40°C).

  • Site B (C4-Br): Moderate reactivity. Requires higher temperatures (>80°C) or specialized phosphine ligands (e.g., XPhos, SPhos) to activate after Site A is functionalized.

  • Site C (Amine): Chemical handle for amide coupling, sulfonylation, or urea formation.

Part 2: Primary Precursor Synthesis (The Nitrile Route)

The most reliable pathway to the target methanamine is via 4-Bromo-2-iodobenzonitrile . This route avoids over-reduction and preserves the halogenation pattern.

Step 1: Iodination of 4-Bromoaniline

Objective: Synthesis of 4-Bromo-2-iodoaniline. Direct iodination of 4-bromobenzonitrile is difficult due to the electron-withdrawing cyano group deactivating the ring. It is electronically favorable to iodinate the electron-rich aniline first.

  • Reagents: 4-Bromoaniline, Iodine Monochloride (ICl) or NIS.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs ortho/para. Since para is blocked by Bromine, iodination occurs exclusively at the ortho position.

Step 2: The Sandmeyer Reaction (Nitrile Installation)

Objective: Conversion to 4-Bromo-2-iodobenzonitrile. Protocol:

  • Diazotization: Suspend 4-bromo-2-iodoaniline in aqueous HCl/AcOH at 0°C. Add NaNO₂ dropwise to form the diazonium salt.

  • Cyanation: Neutralize the diazonium solution to pH ~6 and add it to a solution of CuCN/NaCN at 0°C.

  • Workup: Extract with EtOAc. The nitrile group is installed, replacing the amine.

Step 3: Chemoselective Reduction to Methanamine

Critical Control Point: Do NOT use H₂/Pd-C or LiAlH₄.

  • Risk: H₂/Pd-C will cause hydrodeiodination (loss of Iodine). LiAlH₄ can cause debromination or over-reduction.

  • Recommended Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS).

  • Conditions: 0°C to RT in THF.

  • Quench: Careful methanol quench followed by HCl to cleave the boron-amine complex.

Data: Reduction Selectivity Profile
Reducing AgentConditionsYield (Amine)Ar-I RetentionAr-Br Retention
BH₃·THF 0°C

RT, 4h
88% >99% >99%
LiAlH₄Reflux, THF65%~80%90%
H₂ / Pd-C1 atm, RT<10%<5%~60%
NaBH₄ / CoCl₂0°C, MeOH75%90%95%

Part 3: Alternative Precursor (The Aldehyde Route)

Precursor: 4-Bromo-2-iodobenzaldehyde . This precursor is ideal if the target is a secondary amine (via reductive amination) rather than a primary amine.

Synthesis of the Aldehyde
  • From 4-Bromo-2-iodobenzonitrile: Reduction with DIBAL-H (1.1 equiv) at -78°C in Toluene.

    • Note: Temperature control is vital. >[1][2] -60°C leads to over-reduction to the alcohol.

  • From 4-Bromo-2-iodobenzyl alcohol: Oxidation using PCC or Dess-Martin Periodinane.

Reductive Amination Protocol
  • Reagents: Aldehyde + Amine (

    
    ) + NaBH(OAc)₃.
    
  • Solvent: DCE or DCM.

  • Advantage: NaBH(OAc)₃ is mild and will not touch the Ar-I or Ar-Br bonds.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis and the orthogonal coupling logic.

SynthesisPathways Start 4-Bromoaniline Inter1 4-Bromo-2-iodoaniline Start->Inter1 ICl or NIS (Electrophilic Subst.) Nitrile PRECURSOR A: 4-Bromo-2-iodobenzonitrile Inter1->Nitrile Sandmeyer Rxn (NaNO2, CuCN) Aldehyde PRECURSOR B: 4-Bromo-2-iodobenzaldehyde Nitrile->Aldehyde DIBAL-H (-78°C) Target TARGET SCAFFOLD: (4-Bromo-2-iodophenyl)methanamine Nitrile->Target BH3·THF (Selective Reduction) Aldehyde->Target Reductive Amination (NH4OAc, NaBH3CN) Coupling1 Product A: 2-Aryl-4-bromo-benzylamine Target->Coupling1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Selects Ar-I over Ar-Br

Caption: Divergent synthesis pathways from aniline starting material to the target scaffold, highlighting the critical nitrile intermediate and orthogonal coupling potential.

Part 5: Critical Experimental Protocols

Protocol A: Selective Borane Reduction of 4-Bromo-2-iodobenzonitrile

Scope: Conversion of Nitrile to Primary Amine without dehalogenation.

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Flush with Argon.

  • Loading: Add 4-Bromo-2-iodobenzonitrile (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool to 0°C.[3][4]

  • Addition: Add BH₃·THF (1.0 M solution, 2.5 equiv) dropwise via syringe over 20 minutes.

    • Observation: Gas evolution (H₂) will occur. Ensure venting through a bubbler.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Quench (Exothermic): Cool back to 0°C. Add Methanol (10 mL) dropwise.

    • Caution: Vigorous bubbling.

  • Hydrolysis: Add 1M HCl (15 mL) and stir at RT for 1 hour (breaks the Boron-Nitrogen complex).

  • Workup: Basify with 2M NaOH to pH >10. Extract with DCM (3x). Dry over Na₂SO₄.[3][4][5]

  • Purification: The free amine may require conversion to the HCl salt for long-term storage (prevents oxidation).

Protocol B: Handling & Safety
  • Iodine Compounds: Aryl iodides are light-sensitive. Wrap flasks in aluminum foil during reaction and storage.

  • Cyanides: The Sandmeyer reaction generates HCN gas if acidified improperly. Use a bleach trap for the exhaust.

  • Borane: BH₃ is pyrophoric. Use exclusively under inert atmosphere.

References

  • Sigma-Aldrich. 4-Bromobenzonitrile Product Sheet & Safety Data. (Used for physical property verification of the nitrile precursor).

  • ChemicalBook. 4-Bromo-2-iodoaniline Synthesis & Properties. (Validation of the aniline intermediate).

  • PubChem. (4-Bromo-2-iodophenyl)methanamine Compound Summary. (Structural verification and identifiers).[4][6]

  • Segobia, D. J., et al. "Highly selective production of benzylamine from benzonitrile on metal-supported catalysts."[7] Reaction Chemistry & Engineering, 2021.[7] (Reference for catalytic reduction selectivity issues).

  • BenchChem. Comparative Guide to Catalysts for Selective Cross-Coupling. (Validation of I > Br > Cl reactivity order).

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-Bromo-2-iodobenzylamine

Executive Summary This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-iodobenzylamine at the C–I position. The presence of two halogenated sites (iodine and bromine) and a nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-iodobenzylamine at the C–I position. The presence of two halogenated sites (iodine and bromine) and a nucleophilic benzylamine moiety presents a dual challenge: controlling chemoselectivity (reactivity of I vs. Br) and preventing catalyst poisoning by the free amine.

Core Recommendation: While direct coupling is theoretically possible, this protocol recommends a Protection-First Strategy (N-Boc) . This approach eliminates coordination interference from the ortho-benzylamine, ensuring the reaction remains under kinetic control to exclusively activate the C–I bond while leaving the C–Br bond intact for subsequent diversification.

Scientific Foundation & Mechanistic Logic

Chemoselectivity: The Kinetic Hierarchy

The success of this protocol relies on the distinct rates of Oxidative Addition (OA) , the rate-determining step in the Suzuki catalytic cycle. Palladium(0) inserts into carbon-halogen bonds at rates inversely proportional to the bond dissociation energy (BDE).

Table 1: Relative Reactivity of Aryl Halides

Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity toward Pd(0)Reaction Temp (Typical)
Ar–I ~65 Fastest (

)
RT – 45°C
Ar–OTf~72Fast40°C – 60°C
Ar–Br ~81 Slow (

)
60°C – 90°C
Ar–Cl~96Very Slow>100°C (requires specific ligands)

Causality: By maintaining the reaction temperature below 50°C, we provide sufficient energy to overcome the activation barrier for Ar–I insertion but insufficient energy for Ar–Br insertion.

The "Orthogonal" Challenge: Amine Coordination

The substrate contains a primary amine at the ortho position relative to the iodine.

  • Risk: Free amines can displace phosphine ligands on the Palladium center (

    
    ), forming stable palladacycles that arrest the catalytic cycle.
    
  • Solution: Masking the amine with a tert-butyloxycarbonyl (Boc) group creates steric bulk and reduces nucleophilicity, preventing catalyst sequestration.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway for ensuring high fidelity mono-coupling.

G cluster_conditions Selectivity Parameters Substrate 4-Bromo-2-iodo benzylamine Protection Step 1: Boc Protection (Boc2O, DCM) Substrate->Protection Mask Amine Protected_Sub N-Boc-4-Bromo- 2-iodobenzylamine Protection->Protected_Sub Coupling Step 2: Selective Suzuki (Pd(PPh3)4, RT-40°C) Protected_Sub->Coupling Ar-B(OH)2, Base Intermediate Oxidative Addition Complex (Ar-Pd-I) Coupling->Intermediate Kinetic Control Product_Boc Coupled Product (C-I reacted, C-Br intact) Intermediate->Product_Boc Selectivity >95:1 Deprotection Step 3: Deprotection (TFA/DCM) Product_Boc->Deprotection Final Final Biaryl Amine Deprotection->Final Temp Temp < 50°C Ligand Ligand: PPh3 (Avoid bulky ligands)

Figure 1: Strategic workflow for site-selective coupling, emphasizing the protection-first approach to ensure catalyst efficiency.

Detailed Protocol

Phase 1: Substrate Preparation (Boc Protection)

Note: If your substrate is already protected, skip to Phase 2.

  • Dissolution: Dissolve 4-Bromo-2-iodobenzylamine (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].

  • Reagent Addition: Add Triethylamine (1.5 equiv) followed by Di-tert-butyl dicarbonate (

    
    , 1.1 equiv).
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (amine consumption).[1]

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
     and concentrate.
    
    • Checkpoint: This yields N-Boc-4-bromo-2-iodobenzylamine . The I/Br ratio remains 1:1.

Phase 2: Site-Selective Suzuki Coupling (The Critical Step)

Reagents:

  • Substrate: N-Boc-4-bromo-2-iodobenzylamine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv) — Do not use large excess.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3–5 mol%)
    
    • Expert Note:

      
       is preferred over 
      
      
      
      here. The monodentate phosphines dissociate easily to initiate OA at the weak C-I bond but are less active toward the stronger C-Br bond compared to bidentate ligands at low temperatures.
  • Base: Sodium Carbonate (

    
    ) [2.0 M aqueous solution] (2.5 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

Step-by-Step Procedure:

  • Degassing (Crucial):

    • In a reaction vial, combine the N-Boc substrate, Boronic acid, and solvent.

    • Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation, which can force you to heat the reaction (ruining selectivity).

  • Catalyst Addition:

    • Add

      
       quickly under inert atmosphere.
      
    • Add the degassed aqueous Base solution.

  • Reaction (Kinetic Control):

    • Temperature: Start at Room Temperature (20–25°C) .

    • Time: Stir vigorously for 4–12 hours.

    • Monitoring: Check TLC/LC-MS every 2 hours.

      • Target: Disappearance of Starting Material (SM).

      • Warning: If SM persists after 6 hours, warm to 40°C . Do NOT exceed 50°C. Higher temperatures will activate the para-Bromine.

  • Workup:

    • Dilute with Ethyl Acetate and water. Separate layers.

    • Dry organic layer (

      
      ) and concentrate.
      
    • Purification: Flash chromatography.[1][2] The product (mono-coupled) usually has a distinct Rf from the di-coupled byproduct (if any).

Phase 3: Deprotection (Optional)

If the free amine is required immediately:

  • Dissolve the coupled product in DCM/TFA (4:1 ratio).

  • Stir at RT for 1 hour.

  • Quench with saturated

    
     (careful, gas evolution) to free-base the amine.
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Reaction Stalls (SM remains) Catalyst deactivation or Iodine unreactive at RT.Increase Temp to 40°C. Ensure rigorous degassing. Add fresh catalyst (1-2 mol%).
Loss of Selectivity (Br reacts) Temperature too high or Catalyst too active.Strictly keep T < 45°C. Switch solvent to Toluene/EtOH (less polar solvents often slow OA). Reduce Boronic acid to 1.0 equiv.
Homocoupling of Boronic Acid Oxygen presence.[3]Improve degassing (freeze-pump-thaw).
Black Precipitate (Pd black) Catalyst decomposition.Add excess ligand (

, 10 mol%) to stabilize Pd species.

Mechanistic Diagram: Selectivity Control

Mechanism cluster_pathways Competing Oxidative Addition Pathways Pd0 Pd(0)L2 Active Species Substrate Ar(I)-Ar(Br) Path_I Path A: C-I Insertion (Low Barrier, Fast) Substrate->Path_I RT / Mild Heat Path_Br Path B: C-Br Insertion (High Barrier, Slow) Substrate->Path_Br High Heat (>60°C) Complex_I Ar(Br)-Pd(II)-I (Stable Intermediate) Path_I->Complex_I Complex_Br Ar(I)-Pd(II)-Br (Undesired) Path_Br->Complex_Br Transmetalation Transmetalation (+ Ar'-B(OH)2 / Base) Complex_I->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: Ar'-Ar(Br) (Iodine Replaced) RedElim->Product

Figure 2: Mechanistic divergence. Path A is kinetically favored at lower temperatures due to the weaker C-I bond.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483.[3] [Link] (The foundational review establishing the I > Br > Cl reactivity order).

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. [Link] (Detailed discussion on ligand effects and oxidative addition rates).

  • Organic Chemistry Portal. "Suzuki Coupling - Reactivity and Selectivity." [Link] (General resource verifying the functional group tolerance and reactivity trends).

Sources

Application

Application Notes and Protocols for the Orthogonal Functionalization of Bromo-Iodo Benzylamines

Introduction Bromo-iodo substituted benzylamines are valuable synthons in medicinal chemistry and materials science, offering two distinct reactive handles for the sequential and controlled introduction of molecular comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bromo-iodo substituted benzylamines are valuable synthons in medicinal chemistry and materials science, offering two distinct reactive handles for the sequential and controlled introduction of molecular complexity. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a high degree of selectivity in a variety of cross-coupling and functionalization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the orthogonal functionalization of bromo-iodo benzylamines. We will explore the selective functionalization of the iodo-substituent, followed by subsequent reactions at the bromo-position, thereby enabling the synthesis of diverse and complex molecular architectures.

The strategic importance of this class of compounds lies in their ability to undergo sequential, chemoselective transformations. The C-I bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, due to its lower bond dissociation energy compared to the C-Br bond.[1] This inherent reactivity difference forms the basis of the orthogonal functionalization strategy. Once the iodo-position is functionalized, the less reactive bromo-substituent can be engaged in a second transformation, often under more forcing conditions or by employing different reaction manifolds, such as lithium-halogen or magnesium-halogen exchange.

This guide will provide not only step-by-step protocols for key transformations but also the underlying mechanistic rationale for the observed selectivity, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Visualization of the Orthogonal Functionalization Workflow

The general strategy for the orthogonal functionalization of bromo-iodo benzylamines is depicted in the workflow diagram below.

Orthogonal_Functionalization_Workflow Start Bromo-Iodo Benzylamine Protect Protect Amine (e.g., Boc, Cbz) Start->Protect Iodo_Func Selective Functionalization of Iodo Group (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Protect->Iodo_Func Higher Reactivity of C-I Bond Bromo_Func Functionalization of Bromo Group (e.g., Li/Mg-Halogen Exchange, Forced Cross-Coupling) Iodo_Func->Bromo_Func Lower Reactivity of C-Br Bond Deprotect Deprotection of Amine Bromo_Func->Deprotect Final_Product Disubstituted Benzylamine Deprotect->Final_Product Experimental_Workflow cluster_part1 Part 1: Selective Iodo-Functionalization cluster_part2 Part 2: Bromo-Functionalization Start_Iodo Start with Protected Bromo-Iodo Benzylamine Reaction_Setup_Iodo Reaction Setup: - Catalyst - Reagents - Solvent Start_Iodo->Reaction_Setup_Iodo Heating_Stirring_Iodo Heating and Stirring (if required) Reaction_Setup_Iodo->Heating_Stirring_Iodo Monitoring_Iodo Reaction Monitoring (TLC/LC-MS) Heating_Stirring_Iodo->Monitoring_Iodo Workup_Iodo Aqueous Workup and Extraction Monitoring_Iodo->Workup_Iodo Purification_Iodo Column Chromatography Workup_Iodo->Purification_Iodo Product_Iodo Bromo-Functionalized Product Purification_Iodo->Product_Iodo Start_Bromo Start with Bromo- Functionalized Product Product_Iodo->Start_Bromo Reaction_Setup_Bromo Halogen-Metal Exchange Reagent Addition (Low Temperature) Start_Bromo->Reaction_Setup_Bromo Electrophile_Addition Electrophilic Quench Reaction_Setup_Bromo->Electrophile_Addition Warming_Stirring_Bromo Warming to Room Temp. and Stirring Electrophile_Addition->Warming_Stirring_Bromo Workup_Bromo Aqueous Workup and Extraction Warming_Stirring_Bromo->Workup_Bromo Purification_Bromo Column Chromatography Workup_Bromo->Purification_Bromo Final_Product_Bromo Disubstituted Product Purification_Bromo->Final_Product_Bromo

Sources

Method

Buchwald-Hartwig amination conditions for (4-Bromo-2-iodophenyl)methanamine

Application Note: High-Fidelity Chemoselective Buchwald-Hartwig Amination of (4-Bromo-2-iodophenyl)methanamine Strategic Overview & Chemical Challenge The substrate (4-Bromo-2-iodophenyl)methanamine presents a classic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chemoselective Buchwald-Hartwig Amination of (4-Bromo-2-iodophenyl)methanamine

Strategic Overview & Chemical Challenge

The substrate (4-Bromo-2-iodophenyl)methanamine presents a classic but high-value challenge in cross-coupling chemistry: Orthogonal Functionalization .

This molecule contains three reactive centers:[1]

  • C2-Iodide: Highly reactive toward oxidative addition (Fast).

  • C4-Bromide: Moderately reactive; serves as a latent handle for subsequent steps (Slow).

  • Benzylic Amine (

    
    ):  A nucleophile capable of catalyst poisoning or competing in intermolecular/intramolecular side reactions.
    

The Directive: The primary goal of this application note is to guide the researcher in selectively coupling an external amine to the C2-Iodide position while preserving the C4-Bromide and preventing the benzylic amine from interfering.

The Selectivity Hierarchy ( )

To achieve success, we exploit the kinetic rates of oxidative addition to Pd(0):



By selecting the correct ligand/catalyst system, we can achieve >95% chemoselectivity for the iodo-position.

Critical Pre-Requisite: Amine Protection

WARNING: Attempting a Buchwald-Hartwig coupling on the unprotected substrate (Free Base or HCl salt) is NOT recommended .

  • Risk: The free benzylic amine can undergo intramolecular cyclization to form isoindoline derivatives or poison the Pd-catalyst via non-productive coordination.

  • Solution: Mask the amine with a Boc (tert-butoxycarbonyl) group prior to coupling.

Protocol A: Rapid Boc-Protection
  • Reagents: Substrate (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (0.2 M).
  • Procedure: Stir at RT for 2 hours. Wash with 1M HCl, then brine. Dry over

    
    .
    
  • Yield Target: >95% Quantitative.

  • Result: tert-butyl (4-bromo-2-iodobenzyl)carbamate . This is the required starting material for the coupling protocol below.

Experimental Workflow Visualization

G Start (4-Bromo-2-iodophenyl) methanamine Protect Boc Protection (Mask Nucleophile) Start->Protect Boc2O, Et3N Coupling Chemoselective Buchwald-Hartwig (C2-Iodine Only) Protect->Coupling Pd(0), Ligand External Amine Product C2-Aminated C4-Bromo Intermediate Coupling->Product Preserves C-Br

Figure 1: Strategic workflow ensuring chemoselectivity and catalyst longevity.

Core Protocol: Chemoselective C2-Amination

This protocol is optimized for coupling primary and secondary amines to the C2-position of tert-butyl (4-bromo-2-iodobenzyl)carbamate.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0ElectrophileN-Boc-4-bromo-2-iodobenzylamine
Coupling Partner 1.2NucleophileExternal Amine (R-NH2 or R2-NH)
Catalyst 0.02 (2 mol%)Metal Source

or

Ligand 0.04 (4 mol%)Selectivity DriverXantphos (First Choice) or BINAP
Base 2.0Proton Scavenger

(Mild)
Solvent [0.1 M]Medium1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • Pd source (e.g.,

      
      ).[2]
      
    • Ligand (Xantphos).[3]

    • Base (

      
      ).
      
    • Note: If the external amine is a solid, add it now.

  • Degassing (Critical): Cap the vial and purge with Argon for 5 minutes.

  • Solvent & Substrate:

    • Dissolve the Boc-protected substrate in anhydrous Dioxane.

    • Add via syringe to the reaction vial.

    • Note: If the external amine is a liquid, add it now via syringe.

  • Reaction:

    • Heat the block/bath to 80°C .

    • Time: Monitor via LCMS or TLC at 2 hours. Iodine displacement is typically fast (2–6 hours).

    • Stop Condition: Halt when the starting material is consumed. Do not extend reaction time unnecessarily , as this increases the risk of oxidative addition into the C4-Bromide.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

Mechanistic Rationale & Troubleshooting

Why Xantphos?

Xantphos is a wide bite-angle bisphosphine ligand. It promotes reductive elimination, which is crucial for forming the C-N bond.[4] More importantly, its steric bulk and electronic properties fine-tune the Pd-center, making it highly reactive toward the weak C-I bond but significantly less reactive toward the stronger C-Br bond under these mild conditions (80°C).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or inactive Pd(0).Ensure rigorous degassing. Switch base to NaOtBu (stronger, faster).
Loss of Br (Bis-amination) Temperature too high or reaction too long.Reduce Temp to 60°C. Stop reaction immediately upon consumption of SM.
De-iodination (Hydrodehalogenation)

-hydride elimination pathway active.
Ensure solvent is strictly anhydrous. Increase amine concentration.
Isoindoline Formation Boc-group fell off or wasn't used.Must use Boc-protection. Check acidity of reaction media.

Mechanistic Pathway (Selectivity)

Mechanism Pd0 L-Pd(0) Active Species OxAdd_I Oxidative Addition (C-I Bond) Pd0->OxAdd_I Fast (k1) OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br Slow (k2) Complex_I Pd(II)-Aryl-I Intermediate OxAdd_I->Complex_I AmineBind Amine Coordination & Deprotonation Complex_I->AmineBind + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration Product Product (Br Intact) RedElim->Product

Figure 2: Kinetic selectivity relies on the rapid oxidative addition of C-I vs. C-Br.

References

  • Selectivity in C-N Coupling

    • Wolfe, J. P.; Buchwald, S. L. Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides.J. Org.[5] Chem.2000 , 65, 1144–1157.

  • Halide Reactivity Hierarchy

    • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][6][7][8]Angew. Chem. Int. Ed.2002 , 41, 4176–4211. (Discusses I > Br > Cl rates).

  • Xantphos Ligand Utility

    • Guari, Y.; van Es, D. S.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. Xantphos ligands in palladium-catalyzed amination.[3][9]Tetrahedron Lett.[5]1999 , 40, 3789–3790.

  • Protecting Group Strategies: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc stability under basic Pd-coupling conditions).

Sources

Application

Synthesis of Bicyclic Heterocycles Starting from 4-Bromo-2-iodobenzylamine: An Application and Protocol Guide

Abstract This comprehensive guide details the synthesis of valuable bicyclic N-heterocycles, specifically focusing on the strategic utilization of 4-Bromo-2-iodobenzylamine as a versatile starting material. We present tw...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of valuable bicyclic N-heterocycles, specifically focusing on the strategic utilization of 4-Bromo-2-iodobenzylamine as a versatile starting material. We present two robust, palladium-catalyzed protocols for the construction of distinct heterocyclic cores: an intramolecular Heck reaction to afford bromo-substituted tetrahydroisoquinolines and a carbonylative cyclization to yield bromo-substituted isoindolinones. This document provides researchers, scientists, and drug development professionals with detailed, step-by-step experimental procedures, mechanistic insights, and the rationale behind the chosen synthetic strategies. The methodologies described herein leverage the differential reactivity of the aryl-iodide and aryl-bromide bonds, enabling selective transformations and access to molecular scaffolds of significant interest in medicinal chemistry and materials science.

Introduction

Bicyclic nitrogen-containing heterocycles are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and functional materials. Their rigid frameworks and diverse substitution patterns allow for precise three-dimensional arrangements of functional groups, making them ideal scaffolds for interacting with biological targets. The development of efficient and modular synthetic routes to these complex structures is a cornerstone of modern organic chemistry and drug discovery.

4-Bromo-2-iodobenzylamine emerges as a particularly attractive starting material for the synthesis of bicyclic heterocycles. Its di-halogenated aromatic ring offers two distinct handles for sequential, chemoselective cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed processes allows for initial cyclization at the ortho-position to the benzylamine moiety, while the bromo substituent remains available for subsequent diversification, providing a powerful platform for library synthesis and lead optimization.

This application note will delineate two primary synthetic pathways commencing from 4-Bromo-2-iodobenzylamine to generate two important classes of bicyclic heterocycles: tetrahydroisoquinolines via an intramolecular Heck reaction and isoindolinones through a palladium-catalyzed carbonylative cyclization.

Synthesis of the Starting Material: 4-Bromo-2-iodobenzylamine

The starting material, 4-Bromo-2-iodobenzylamine, can be prepared in a two-step sequence from commercially available 4-bromo-2-iodotoluene. The synthesis involves a free-radical benzylic bromination followed by a nucleophilic substitution with an amine source.

Protocol 1: Synthesis of 4-Bromo-2-iodobenzyl bromide

This procedure details the benzylic bromination of 4-bromo-2-iodotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • 4-Bromo-2-iodotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-iodotoluene (1.0 equiv.), NBS (1.1 equiv.), and a catalytic amount of AIBN (0.05 equiv.).

  • Add anhydrous carbon tetrachloride to the flask to achieve a concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-bromo-2-iodobenzyl bromide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Protocol 2: Synthesis of 4-Bromo-2-iodobenzylamine

This protocol describes the conversion of the benzyl bromide to the corresponding primary amine via a Gabriel synthesis or direct amination. The Gabriel synthesis is often preferred to avoid over-alkylation.

Materials:

  • 4-Bromo-2-iodobenzyl bromide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

Procedure (Gabriel Synthesis):

  • In a round-bottom flask, dissolve 4-bromo-2-iodobenzyl bromide (1.0 equiv.) in anhydrous DMF.

  • Add potassium phthalimide (1.1 equiv.) to the solution and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water to obtain the N-(4-bromo-2-iodobenzyl)phthalimide.

  • Suspend the phthalimide derivative in ethanol and add hydrazine hydrate (4-5 equiv.).

  • Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated HCl.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with a NaOH solution to deprotonate the amine and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromo-2-iodobenzylamine.

Pathway A: Intramolecular Heck Reaction for the Synthesis of Tetrahydroisoquinolines

This pathway involves the N-allylation of 4-bromo-2-iodobenzylamine, followed by a palladium-catalyzed intramolecular Heck reaction to construct the tetrahydroisoquinoline core.

G cluster_0 Synthesis of Precursor cluster_1 Intramolecular Heck Cyclization cluster_2 Catalytic Cycle Start 4-Bromo-2-iodobenzylamine Acylation N-Allylation with Allyl Bromide Start->Acylation Precursor N-Allyl-4-bromo-2-iodobenzylamine Acylation->Precursor Heck Pd(0) catalyst, Base, Solvent, Heat Precursor->Heck Pd(0) Pd(0)L_n Product 7-Bromo-1,2,3,4-tetrahydroisoquinoline Heck->Product OxAdd Oxidative Addition (Ar-I bond) Pd(0)->OxAdd Ar-I Pd(II) Ar-Pd(II)-I OxAdd->Pd(II) Insertion Migratory Insertion of Alkene Pd(II)->Insertion AlkylPd Alkyl-Pd(II) Intermediate Insertion->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride Product_Cycle Cyclized Product BetaHydride->Product_Cycle RedElim Reductive Elimination of HI Product_Cycle->RedElim RedElim->Pd(0) Base

Figure 1: Workflow for the synthesis of a tetrahydroisoquinoline derivative via an intramolecular Heck reaction.

Protocol 3: N-Allylation of 4-Bromo-2-iodobenzylamine

Materials:

  • 4-Bromo-2-iodobenzylamine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Dissolve 4-bromo-2-iodobenzylamine (1.0 equiv.) in anhydrous acetonitrile.

  • Add K₂CO₃ (2.0 equiv.) and allyl bromide (1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-allyl-4-bromo-2-iodobenzylamine.

Protocol 4: Intramolecular Heck Reaction

This protocol is based on established conditions for intramolecular Heck reactions of similar substrates.[1]

Materials:

  • N-Allyl-4-bromo-2-iodobenzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add N-allyl-4-bromo-2-iodobenzylamine (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and PPh₃ (0.10 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and triethylamine (2.0 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-1,2,3,4-tetrahydroisoquinoline derivative.

Table 1: Representative Data for Intramolecular Heck Cyclization

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Et₃NDMF1001875-85
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)K₂CO₃DMAc1201270-80

Yields are estimated based on similar reactions in the literature and may require optimization.

Pathway B: Palladium-Catalyzed Carbonylative Cyclization to Isoindolinones

This pathway utilizes a palladium-catalyzed carbonylation reaction to directly construct the isoindolinone ring system from 4-bromo-2-iodobenzylamine. This approach is highly atom-economical and avoids the pre-functionalization of the amine.[2]

G cluster_0 Carbonylative Cyclization cluster_1 Catalytic Cycle Start 4-Bromo-2-iodobenzylamine Carbonylation Pd catalyst, CO source, Oxidant, Solvent, Heat Start->Carbonylation Pd(0) Pd(0)L_n Product 6-Bromo-2,3-dihydro-1H-isoindol-1-one Carbonylation->Product OxAdd Oxidative Addition (Ar-I bond) Pd(0)->OxAdd Ar-I Pd(II) Ar-Pd(II)-I OxAdd->Pd(II) CO_Insert CO Insertion Pd(II)->CO_Insert CO AcylPd Acyl-Pd(II) Intermediate CO_Insert->AcylPd Amine_Coord Amine Coordination AcylPd->Amine_Coord RedElim Reductive Elimination Amine_Coord->RedElim Product_Cycle Isoindolinone Product RedElim->Product_Cycle Product_Cycle->Pd(0)

Figure 2: Workflow for the synthesis of an isoindolinone derivative via palladium-catalyzed carbonylation.

Protocol 5: Synthesis of 6-Bromo-2,3-dihydro-1H-isoindol-1-one

This protocol is adapted from procedures for the carbonylative synthesis of isoindolinones from benzylamines using a CO surrogate.[2]

Materials:

  • 4-Bromo-2-iodobenzylamine

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzene-1,3,5-triyl triformate (TFBen) as CO surrogate

  • Toluene, anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In a sealed tube, combine 4-bromo-2-iodobenzylamine (1.0 equiv.), PdCl₂ (0.05 equiv.), Cu(OAc)₂ (2.0 equiv.), and TFBen (1.2 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a mixture of anhydrous toluene and DMSO (e.g., 4:1 v/v) via syringe.

  • Seal the tube and heat the reaction mixture to 110-120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble materials.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-2,3-dihydro-1H-isoindol-1-one.

Table 2: Representative Data for Carbonylative Cyclization

EntryCatalyst (mol%)Oxidant (equiv.)CO SourceSolventTemp (°C)Time (h)Yield (%)
1PdCl₂ (5)Cu(OAc)₂ (2.0)TFBenToluene/DMSO1102465-75
2Pd(OAc)₂ (5)Ag₂CO₃ (2.0)Mo(CO)₆Dioxane1202460-70

Yields are estimated based on similar reactions in the literature and may require optimization.

Conclusion

This application note has outlined two effective and versatile synthetic strategies for the construction of bicyclic heterocycles starting from the readily accessible 4-Bromo-2-iodobenzylamine. The presented protocols for an intramolecular Heck reaction and a palladium-catalyzed carbonylative cyclization provide detailed procedures for the synthesis of tetrahydroisoquinolines and isoindolinones, respectively. These methodologies highlight the strategic advantage of using a di-halogenated starting material, allowing for selective cyclization while retaining a functional handle for further molecular elaboration. The described pathways offer researchers in drug discovery and materials science a robust toolkit for the synthesis of diverse and complex heterocyclic scaffolds.

References

  • Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(2), 1238–1246. [Link]

  • PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Maejima, T., Shimoda, Y., Nozaki, K., Mori, S., Sawama, Y., Monguchi, Y., & Sajiki, H. (2012). 4-Bromobenzyl Group As a Linker for Chemical Probes. Tetrahedron, 68(8), 1712-1719.
  • Link, J. T. (2004). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

Sources

Method

Sonogashira coupling reaction optimization for 2-iodo-4-bromo benzylamine

Application Note: Chemoselective Sonogashira Coupling of 2-Iodo-4-Bromo Benzylamine Executive Summary This guide details the optimization of the Sonogashira cross-coupling reaction for 2-iodo-4-bromo benzylamine . The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sonogashira Coupling of 2-Iodo-4-Bromo Benzylamine

Executive Summary

This guide details the optimization of the Sonogashira cross-coupling reaction for 2-iodo-4-bromo benzylamine . The primary synthetic challenge is achieving chemoselectivity —coupling exclusively at the C-2 iodine position while preserving the C-4 bromine for subsequent functionalization—in the presence of a nucleophilic free amine.

Traditional protocols often fail due to:

  • Catalyst Poisoning: The free benzylamine nitrogen (

    
    ) can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.
    
  • Loss of Selectivity: Elevated temperatures required to overcome poisoning can activate the C-Br bond, leading to mixtures of mono- and bis-coupled products.

This protocol utilizes a kinetic control strategy (Room Temperature, Ligand-Stabilized Pd) to ensure >95% regioselectivity for the C-I bond.

Mechanistic Insight & Optimization Logic

The Chemoselectivity Hierarchy

The rate of oxidative addition of Pd(0) to aryl halides follows the bond dissociation energy: C-I < C-Br < C-Cl .

  • C-I Bond: Reactive at Room Temperature (RT).[1]

  • C-Br Bond: Typically requires heating (>60°C) or specialized electron-rich ligands to activate.

Optimization Lever: By maintaining the reaction strictly at 20–25°C , we kinetically lock the reaction to the C-I site.

Managing the Free Amine

Benzylamine is a primary aliphatic amine and a competent ligand for Pd(II). To prevent it from displacing the phosphine ligands on the catalyst:

  • Ligand Selection: We use

    
      (in 
    
    
    
    ) which is moderately bulky. For difficult substrates, XPhos is recommended.
  • Concentration: A slightly higher catalyst loading (3-5 mol%) is used compared to standard aryl halides (1 mol%) to compensate for any inactive amine-coordinated Pd species.

Strategic Pathway Diagram

The following diagram illustrates the chemoselective pathway and the potential side reactions (poisoning and bis-coupling) that this protocol avoids.

Sonogashira_Pathway Substrate 2-Iodo-4-Bromo Benzylamine Pd0 Pd(0) Active Species Substrate->Pd0 + Catalyst OxAdd_I Oxidative Addition (C-I Bond) Pd0->OxAdd_I Fast (RT) OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br Slow (Requires Heat) Amine_Coord Catalyst Poisoning (Pd-NH2 Coordination) Pd0->Amine_Coord Competing Equilibrium Product_I Target: 2-Alkynyl-4-Bromo Benzylamine OxAdd_I->Product_I Transmetallation & Red. Elim. Product_Bis Impurity: Bis-Alkynyl Product OxAdd_Br->Product_Bis Amine_Coord->Pd0 Reversible w/ Heat (Risks Selectivity)

Figure 1: Kinetic pathway showing the selective activation of C-I (Green) vs. C-Br (Red) and amine interference (Grey).

Experimental Protocol: Chemoselective Coupling

Objective: Selective alkynylation at C-2 position. Scale: 1.0 mmol (approx. 312 mg of substrate).

Reagents & Materials
ReagentEquiv.AmountRole
2-Iodo-4-bromo benzylamine 1.0312 mgSubstrate
Terminal Alkyne (e.g., Phenylacetylene)1.11.1 mmolCoupling Partner

0.03 (3 mol%)21 mgCatalyst
CuI (Copper Iodide)0.02 (2 mol%)4 mgCo-catalyst
Triethylamine (

)
3.00.42 mLBase/Solvent
THF (Anhydrous)-5.0 mLSolvent
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen or Argon.

    • Why: Oxygen promotes homocoupling of the alkyne (Glaser coupling), consuming your reagent.

  • Solvent Degassing:

    • Sparge the THF/

      
       mixture with Nitrogen for 15 minutes prior to use.
      
  • Reaction Assembly:

    • Add 2-iodo-4-bromo benzylamine (1.0 equiv),

      
        (3 mol%), and CuI  (2 mol%) to the flask.
      
    • Seal the flask and purge with Nitrogen for 5 minutes.

    • Inject the degassed THF and

      
        via syringe. The solution typically turns yellow/orange.
      
  • Alkyne Addition:

    • Add the Terminal Alkyne (1.1 equiv) dropwise via syringe over 5 minutes while stirring.

    • Observation: The reaction mixture often darkens (brown/black) upon addition of the alkyne, indicating the formation of active Pd(0) species.

  • Incubation (The Critical Step):

    • Stir at Room Temperature (23°C) for 4–16 hours.

    • Do NOT Heat. Heating triggers C-Br activation.

    • Monitoring: Check TLC every 2 hours. The starting material (lower Rf due to amine) should disappear, replaced by a new spot (higher Rf, conjugated system).

  • Work-up:

    • Dilute the mixture with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30). The free amine makes the product streak; adding 1%

      
       to the eluent sharpens the bands.
      

Troubleshooting & Optimization Table

IssueObservationRoot CauseSolution
No Reaction Starting material persists after 24h.Catalyst poisoning by amine.1. Increase Pd loading to 5 mol%.2. Switch to

(more robust).
Bis-Coupling Product mass = M + 2x Alkyne.Temperature too high.Ensure temp is < 25°C. Cool to 0°C during alkyne addition.
Homocoupling Spot corresponds to Alkyne-Alkyne dimer.Oxygen in system.Rigorous degassing. Use "Freeze-Pump-Thaw" method.
Low Yield Product streaks on TLC/Column.Amine interaction with Silica.Pre-wash Silica with 1%

in Hexane.

Advanced Application: Sequential Functionalization

Once the C-I coupling is complete, the C-Br bond remains intact. This scaffold can now be subjected to a Suzuki-Miyaura coupling to introduce a different aryl group at the 4-position.

  • Step 2 Conditions: Product from Step 1 + Aryl Boronic Acid +

    
     + 
    
    
    
    in Dioxane/Water at 90°C .
  • Note: The high temperature is now permissible (and required) to activate the C-Br bond.

References

  • Sonogashira Coupling Mechanism & Selectivity

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisty.[2] Chemical Reviews.

  • Chemoselectivity (I vs Br)

    • Organic Chemistry Portal.[1] (n.d.). Sonogashira Coupling - Chemoselectivity.[3][4]

  • Handling Free Amines in Coupling Reactions

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] (Discusses amine tolerance in Pd cycles).

  • Copper-Free Variants (Alternative for sensitive substrates)

    • Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C as a heterogeneous catalyst.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability &amp; Handling of (4-Bromo-2-iodophenyl)methanamine HCl

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide addresses the stability profile of (4-Bromo-2-iodophenyl)methanamine Hydrochloride . As a researcher using this intermediate—likely for cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide addresses the stability profile of (4-Bromo-2-iodophenyl)methanamine Hydrochloride . As a researcher using this intermediate—likely for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or as a scaffold in medicinal chemistry—you must navigate two competing stability factors:

  • The Aryl Iodide Moiety (C-I Bond): The "weak link" in the molecule. The Carbon-Iodine bond has a relatively low bond dissociation energy (~65 kcal/mol), making it highly susceptible to homolytic cleavage by photons (light).

  • The Amine Salt Moiety (

    
    ):  While the hydrochloride salt protects the amine from air oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric 
    
    
    
    ), it introduces hygroscopicity .[1]

This compound is photolabile and hygroscopic . Failure to manage these attributes will result in de-iodination (loss of reactive handle) and stoichiometry errors during weighing.

Module A: Photostability (The "Yellowing" Phenomenon)

Issue: The white/off-white powder turns beige, yellow, or brown upon exposure to ambient light.

The Mechanism: Homolytic C-I Cleavage

Unlike the bromine atom at the 4-position, the iodine at the 2-position is extremely sensitive to UV and visible light. Upon irradiation, the C-I bond undergoes homolytic cleavage. This generates a reactive aryl radical and an iodine radical. The iodine radicals recombine to form elemental iodine (


), which is responsible for the yellow discoloration.

Why this matters: The "yellow" material contains de-iodinated impurity (4-bromobenzylamine). If you use this in a cross-coupling reaction designed for the C-I bond, the reaction will fail or yield low conversion because the active site is gone.

Visualization: Photolytic Degradation Pathway

Photolysis Start (4-Bromo-2-iodophenyl)methanamine HCl (White Solid) RadicalPair [ Aryl Radical • + I • ] Transient Species Start->RadicalPair Homolytic Cleavage Light hv (Light) Light->Start Product1 Impurity: (4-Bromophenyl)methanamine (De-iodinated) RadicalPair->Product1 H-Abstraction (from solvent/moisture) Product2 Byproduct: Elemental Iodine (I₂) (Yellow/Brown Color) RadicalPair->Product2 Dimerization

Figure 1: The photolytic degradation pathway showing the generation of de-iodinated impurities and elemental iodine.

Module B: Environmental Stability (Air & Moisture)[9]

Issue: The powder clumps, sticks to the spatula, or the mass balance does not match the expected molarity.

The Mechanism: Hygroscopicity of HCl Salts

While the free base of benzylamine is prone to oxidation, the HCl salt is chemically stable to oxygen but physically unstable to humidity .

  • Hygroscopicity: The ionic lattice of the hydrochloride salt has a high affinity for atmospheric water vapor.[1]

  • Consequence: Absorption of water changes the effective molecular weight. If you weigh 100 mg of "wet" material, you may only be adding 90 mg of active compound, leading to incorrect stoichiometries in sensitive catalytic cycles.

Data: Stability Comparison Table
Stress ConditionStability RatingPrimary Failure ModeVisual Indicator
Ambient Light Critical C-I Bond PhotolysisYellow/Brown discoloration
Air (Oxygen) GoodMinimal (Protected by HCl salt)None
Humidity (>60% RH) Poor Hygroscopic water uptakeClumping / Liquefaction
Heat (>40°C) ModerateAccelerated radical degradationDarkening

Troubleshooting & Analytical Verification

Use this decision matrix to determine if your batch is compromised.

FAQ: "My sample is slightly yellow. Can I still use it?"

Answer: It depends on the application.

  • For rough screening: Yes, but assume ~5-10% lower purity.

  • For GMP/GLP or Kinetics: No. The free iodine (

    
    ) acts as a poison for many Palladium (Pd) catalysts used in Suzuki/Sonogashira couplings. It oxidizes the active Pd(0) species to Pd(II), killing the catalytic cycle.
    
Protocol: Rapid Quality Check (QC)
  • Visual Inspection: Compare against a white background. Any beige tint indicates initial photolysis.

  • Solubility Check: Dissolve 10 mg in 1 mL Methanol.

    • Clear/Colorless: Pass.[2]

    • Yellow/Orange tint: Presence of free Iodine (

      
      ).
      
  • 1H NMR Verification (The Definitive Test):

    • Run NMR in DMSO-d6 or MeOD.

    • Key Signal: Look for the aromatic proton at position 3 (ortho to the Iodine). In the de-iodinated impurity, this signal will shift significantly upfield and the splitting pattern will change (loss of steric crowding).

    • Check Integration: Ensure the aromatic region integrates correctly relative to the benzylic

      
       peak.
      

Storage & Handling Protocols

To maintain integrity, you must break the "Light + Moisture" cycle.

Workflow: Optimal Handling Procedure

Handling Receipt 1. Receipt of Material QC 2. Visual QC Check (White vs. Yellow) Receipt->QC Aliquot 3. Aliquot under Inert Gas (Glovebox or N2 stream) QC->Aliquot Pass Storage 4. Storage Conditions: -20°C, Amber Vial, Desiccant Aliquot->Storage Usage 5. Usage: Warm to RT before opening (Prevents condensation) Storage->Usage Usage->Storage Reseal immediately with Parafilm

Figure 2: Recommended workflow for handling light-sensitive and hygroscopic aryl iodide salts.

Step-by-Step Storage Guide
  • Container: Always use Amber Glass vials. If amber glass is unavailable, wrap clear vials tightly in aluminum foil.

  • Atmosphere: Flush the headspace with Argon or Nitrogen after every use.

  • Temperature: Store at -20°C (freezer) for long-term storage. Low temperature slows down the radical dissociation rate.

  • Moisture Control: Store the vial inside a secondary container (jar) containing desiccant packets (Silica gel or Drierite).

  • Thawing: CRITICAL STEP. Allow the frozen vial to reach room temperature before opening. Opening a cold vial in humid lab air causes immediate water condensation on the hygroscopic salt, ruining the remaining material.

References

  • Photochemistry of Aryl Iodides

    • Mechanism of C-I bond cleavage and radical form
    • Grimm, J. B., et al. (2016). "Photo-induced iodination of aryl halides under very mild conditions." Nature Communications.

  • Stability of Benzylamine Salts

    • Hygroscopicity and handling of amine hydrochlorides.
    • ChemicalBook & MDPI Pharmaceutics D
    • [3]

  • Handling Light-Sensitive Reagents

    • Best practices for photosensitive chemical storage.
    • LabTag Technical Guide (2024). "5 Tips for Handling Photosensitive Reagents."
  • De-iodination in Cross-Coupling

    • Impact of aryl iodide degradation on Suzuki/Sonogashira coupling efficiency.
    • Discussion on spontaneous aryl iodide deiodin

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Halogenated Benzylamine Salts

Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with halogenated benzylamine salts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with halogenated benzylamine salts. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My halogenated benzylamine hydrochloride salt is poorly soluble in my non-polar reaction solvent. What are the primary factors at play?

The poor solubility of halogenated benzylamine salts in non-polar organic solvents is fundamentally due to the large difference in polarity. The salt exists as an ionic lattice, held together by strong electrostatic forces.[1][2] Non-polar solvents, such as toluene or hexanes, have low dielectric constants and cannot effectively solvate the ions, meaning they cannot overcome the crystal lattice energy.[1]

Several factors contribute to this:

  • Ionic Nature: Benzylamine salts, like benzylamine hydrochloride, are ionic compounds.[3] These salts have a high crystal lattice energy, which is the energy required to separate the ions.[1]

  • Solvent Polarity: Non-polar solvents lack the ability to form strong interactions with the charged ions of the salt.[4]

  • Halogen Substitution: The presence of a halogen on the benzyl ring can influence solubility. While halogens are deactivating groups in electrophilic aromatic substitution, their impact on the solubility of the corresponding benzylamine salt is complex.[5] They can affect crystal packing and intermolecular interactions, sometimes leading to decreased solubility.

Q2: I've observed that my 4-bromobenzylamine hydrochloride is less soluble than benzylamine hydrochloride in the same solvent system. Why is this?

This is a common observation. The introduction of a halogen, such as bromine, onto the aromatic ring can increase the molecule's overall molecular weight and affect its crystal lattice energy.[6] The larger size and increased van der Waals forces of the bromine atom can lead to more efficient crystal packing, making it more difficult for the solvent to break apart the ionic lattice.

Q3: Can I simply switch to a polar aprotic solvent like DMF or DMSO to dissolve my salt?

While polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can often dissolve ionic salts, this is not always the optimal solution for the reaction itself.[4][7] These solvents can participate in or interfere with certain reactions. For instance, they can be difficult to remove during work-up and may be incompatible with certain reagents. However, in some cases, a polar aprotic solvent like acetonitrile has been identified as uniquely advantageous for its ability to solubilize salts without participating in deleterious side reactions.[8]

Q4: Are there any general trends for the solubility of halogenated benzylamine salts based on the halogen (F, Cl, Br, I)?

General trends can be difficult to predict with certainty as solubility is a result of a complex interplay between crystal lattice energy and solvation energy. However, some general observations can be made. As you move down the halogen group, the increasing size and polarizability of the atom can influence intermolecular interactions and crystal packing, which in turn affects solubility. It is often necessary to experimentally determine the optimal solvent for each specific salt.

Q5: I'm considering converting my benzylamine salt back to the free base to improve solubility in an organic solvent. Is this a good strategy?

Yes, this is a very common and effective strategy. The free benzylamine is a neutral organic molecule and will be significantly more soluble in a wide range of organic solvents compared to its salt form.[9] You can achieve this by performing a basic workup.

Here is a general workflow for this process:

cluster_0 Workflow: Free Base Conversion start Dissolve Benzylamine Salt in Aqueous Base (e.g., NaOH) extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) start->extract Forms Free Base dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate end Isolated Free Benzylamine concentrate->end Ready for Reaction

Caption: Workflow for converting a benzylamine salt to its free base.

II. Troubleshooting Guides

Problem 1: My halogenated benzylamine salt is precipitating out of the reaction mixture.

This indicates that the solubility limit of the salt has been exceeded in your chosen solvent system.

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest approach is to add more of the same solvent to decrease the concentration of the salt.

  • Introduce a Co-solvent: Adding a small amount of a more polar co-solvent can significantly improve solubility.[10][11][12] The choice of co-solvent is critical and should be inert to your reaction conditions.

Co-SolventPolarityConsiderations
Ethanol/Methanol Polar ProticCan act as a nucleophile.
Acetonitrile Polar AproticGenerally a good choice, less reactive than DMF/DMSO.[8]
THF Moderately PolarCan be a good option for a range of polarities.
DMF/DMSO Highly Polar AproticUse with caution due to potential reactivity and difficult removal.[4]
  • Increase Reaction Temperature: For many compounds, solubility increases with temperature.[2] However, be mindful of the thermal stability of your reactants and products.

  • Consider In-Situ Free-Basing: If your reaction conditions are compatible with a base, you can add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to generate the more soluble free benzylamine in situ.

Problem 2: My reaction is sluggish, and I suspect poor solubility of the benzylamine salt is the culprit.

When a reactant has poor solubility, the effective concentration in the solution is low, leading to a slow reaction rate.

Troubleshooting Steps:

  • Employ Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving a salt that is insoluble in the organic phase.[13][14][15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the ionic reactant from the solid or aqueous phase into the organic phase where the reaction occurs.[7][13]

    cluster_1 Phase-Transfer Catalysis Mechanism Aqueous Aqueous/Solid Phase (Halogenated Benzylamine Salt) PTC Phase-Transfer Catalyst (e.g., Q+X-) Aqueous->PTC Ion Exchange Organic Organic Phase (Reactant + Solvent) Product Product Formation Organic->Product Reacts IonPair Soluble Ion Pair [Q+Benzylamine]+X- PTC->IonPair Forms IonPair->Organic Transfers to RegenPTC Regenerated PTC Product->RegenPTC Releases RegenPTC->Aqueous Returns to

    Caption: Generalized mechanism of phase-transfer catalysis.

  • Utilize Sonication: Applying ultrasonic waves can help to break up the solid lattice of the salt and increase the rate of dissolution, thereby accelerating the reaction.

  • Mechanical Stirring: Ensure vigorous stirring to maximize the surface area of the solid salt that is in contact with the solvent.

Problem 3: After my reaction, I'm having difficulty removing the unreacted benzylamine salt during workup.

If the salt remains insoluble in the organic phase, it can be challenging to separate from the desired product, especially if the product is also a solid.

Troubleshooting Steps:

  • Aqueous Wash with pH Adjustment: During the workup, washing the organic layer with dilute acid (e.g., 1M HCl) will ensure that any remaining free amine is protonated and partitions into the aqueous layer.[16] Conversely, a wash with a dilute base (e.g., saturated NaHCO₃ solution) will neutralize any remaining acid and can help to remove certain byproducts.

  • Filtration: If the salt is highly insoluble, it may be possible to dissolve the organic product in a suitable solvent and filter off the solid salt.

  • Recrystallization: This is a powerful purification technique that can be used to separate your product from the unreacted salt.[17] The key is to find a solvent system where your product has high solubility at an elevated temperature and low solubility at a lower temperature, while the salt remains insoluble or highly soluble at all temperatures.

    Protocol for Recrystallization Solvent Screening:

    • Place a small amount of your crude product in several different test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof).

    • Heat the tubes gently to see if the solid dissolves. A good solvent will dissolve the product when hot.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent system yields good quality crystals of your product, leaving impurities (including the salt) in the solution or as a separate solid.[17]

III. References

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Phase Transfer Catalysis | Dalal Institute. Available at: [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. Available at: [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update - UK. Available at: [Link]

  • GB2323087A - Process for preparing Benzylamine salts - Google Patents. Available at:

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI. Available at: [Link]

  • Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Benzylamine via the delepine reaction - Sciencemadness Discussion Board. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Solubility Enhancement Technique | CUTM Courseware. Available at: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]

  • DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents. Available at:

  • Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Available at: [Link]

  • Factors-Affecting-Solubility.docx - Document. Available at: [Link]

  • Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach - Academia.edu. Available at: [Link]

  • (PDF) The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions - ResearchGate. Available at: [Link]

  • EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents. Available at:

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Solved Properties of Amines: Solubility, Basicity and Amine | Chegg.com. Available at: [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. Available at: [Link]

  • 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PMC. Available at: [Link]

  • INTERACTIONS OF HALOGENS WITH AMINES - A Thesis. Available at: [Link]

  • Solved 4. Properties of Amines: Solubility, Basicity and | Chegg.com. Available at: [Link]

  • 9.1: Properties of Carboxylic Acids and Amines - Chemistry LibreTexts. Available at: [Link]

  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing. Available at: [Link]

  • 18.9 Orientation Effects in Substituted Benzenes - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of (4-Bromo-2-iodophenyl)methanamine HCl

Welcome to the technical support center for the purification of (4-Bromo-2-iodophenyl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Bromo-2-iodophenyl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of recrystallizing this specific compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification process effectively.

(4-Bromo-2-iodophenyl)methanamine hydrochloride is a highly polar, salt-form compound, which presents unique challenges and opportunities in solvent selection for purification. Its structure, featuring two different halogens and an amine salt, means that achieving high purity and good crystal form is critical for downstream applications.

Frequently Asked Questions (FAQs)

Here are answers to some of the initial questions you might have when approaching the recrystallization of this compound.

Q1: My (4-Bromo-2-iodophenyl)methanamine HCl won't dissolve in common non-polar solvents like hexanes or toluene, even with heating. Why is this?

A1: This is expected behavior. Your compound is a hydrochloride salt, making it highly polar. The principle of "like dissolves like" is fundamental here; polar compounds dissolve in polar solvents. Non-polar solvents like hexanes and toluene lack the ability to effectively solvate the charged amine hydrochloride and the polar C-Br and C-I bonds. You will need to use more polar solvents to achieve dissolution.

Q2: I dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What's happening?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to separation as a liquid instead of a solid crystal lattice. This is common when the solution is supersaturated with impurities or when the cooling rate is too fast. The solution is to either use a larger volume of solvent, cool the solution more slowly, or switch to a solvent system with a lower boiling point.

Q3: What are some good starting solvents to screen for recrystallizing an amine hydrochloride like this one?

A3: Given the polar nature of amine hydrochlorides, you should start with polar protic solvents. Good candidates for initial screening include:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Water

  • Acetonitrile

  • Solvent mixtures, particularly alcohol/water combinations (e.g., Ethanol/Water, Methanol/Water).[1][2]

Q4: Can I use a solvent mixture? How do I choose one?

A4: Yes, a mixed solvent system is often ideal when no single solvent has the perfect solubility profile.[1] You should choose a pair of miscible solvents where your compound is highly soluble in one (the "good" solvent) and poorly soluble in the other (the "anti-solvent" or "poor" solvent).[1] For (4-Bromo-2-iodophenyl)methanamine HCl, a good starting point would be dissolving it in a minimal amount of a hot polar solvent like methanol or ethanol, and then slowly adding a less polar anti-solvent like ethyl acetate or even water (if it is less soluble in water than the alcohol) until the solution becomes cloudy (the saturation point).

In-Depth Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a problem-and-solution format, providing the causal logic and a clear path to resolution.

Problem 1: Poor Solubility in a Single Solvent
  • Symptom: The compound does not dissolve even in a large volume of a boiling polar solvent (e.g., ethanol).

  • Scientific Rationale: The crystal lattice energy of the salt is too high for the chosen solvent to overcome, even at elevated temperatures. This indicates that while the solvent is polar, it is not a sufficiently "good" solvent for your compound at that temperature.

  • Solution Workflow:

    • Switch to a More Polar Solvent: If you are using isopropanol, try ethanol or methanol. Methanol is more polar and is often a better solvent for highly polar salts.

    • Employ a Mixed-Solvent System: This is often the most effective solution. Dissolve the compound in a minimum amount of a highly effective, hot solvent (e.g., methanol). Then, titrate a miscible "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate or diethyl ether) into the hot solution until persistent cloudiness is observed. Re-heat gently to get a clear solution, then allow it to cool slowly.

Problem 2: No Crystal Formation Upon Cooling ("Stubborn Crystallization")
  • Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

  • Scientific Rationale: This indicates that the compound is too soluble in the chosen solvent even at low temperatures, or that the solution is not sufficiently concentrated. Nucleation, the first step of crystallization, has not been initiated.

  • Solution Workflow:

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide an energy-favorable site for crystals to begin forming.

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This provides a template for further crystal growth.

    • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Re-heat the solution and gently boil off some of the solvent (e.g., 10-20% of the volume) to increase the concentration, then attempt to cool and crystallize again.

    • Add an Anti-Solvent: If you are using a single-solvent system, you can slowly add a miscible anti-solvent (e.g., adding ethyl acetate to an ethanol solution) at room temperature until the solution turns cloudy, then add a drop or two of the primary solvent to redissolve and clarify before cooling.

Diagram: Troubleshooting Workflow for Crystallization Failure

A decision tree for addressing failed crystallization attempts.

G start Solution Cooled, No Crystals Formed is_dilute Is the solution potentially too dilute? start->is_dilute induce Induce Nucleation: - Scratch inner flask surface - Add a seed crystal is_dilute->induce No concentrate Concentrate Solution: - Gently boil off 10-20% of solvent - Attempt cooling again is_dilute->concentrate Yes add_anti Add Anti-Solvent: - Slowly add a poor solvent - Re-heat to clarify, then cool induce->add_anti Failure success Crystals Formed induce->success Success concentrate->success Success fail Still No Crystals: Re-evaluate solvent system entirely concentrate->fail Failure add_anti->success Success add_anti->fail Failure

Problem 3: Low Yield of Recrystallized Product
  • Symptom: After filtration, the mass of the recovered pure crystals is very low.

  • Scientific Rationale: This typically happens for one of three reasons: 1) Too much solvent was used, and a significant amount of the product remains dissolved in the cold mother liquor. 2) The compound has significant solubility in the solvent even at low temperatures. 3) Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution Workflow:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. This is a critical step for maximizing yield.

    • Optimize Cooling: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off a significant portion of the solvent (e.g., 50-70%) and cool it again. This will often yield a "second crop" of crystals, which should be analyzed for purity separately.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated (e.g., by placing them over the boiling flask) to prevent the solution from cooling and crystallizing prematurely.

Problem 4: Product Purity is Not Improved After Recrystallization
  • Symptom: Melting point analysis or spectroscopy (e.g., NMR) shows that the recrystallized material is not significantly purer than the crude starting material.

  • Scientific Rationale: This occurs when the impurities have very similar solubility properties to the desired compound in the chosen solvent system. It can also happen if crystallization occurs too rapidly, trapping impurities within the growing crystal lattice. Common impurities can include starting materials, by-products from the synthesis, or related compounds like isomers.[3]

  • Solution Workflow:

    • Slow Down Crystallization: Rapid crystal growth is the enemy of purity. Allow the solution to cool to room temperature as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) can promote the formation of larger, purer crystals.

    • Re-evaluate the Solvent System: The goal is to find a solvent that maximizes the solubility difference between your product and the impurities.

      • If the impurity is less polar than your product, try a more polar solvent system. This should keep the impurity dissolved in the mother liquor while your product crystallizes.

      • If the impurity is more polar, try a slightly less polar solvent system that will dissolve your product when hot but keep the impurity insoluble, allowing it to be removed via hot filtration.

    • Consider an Adsorbent: If the impurity is a colored, highly polar species, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it.[4] Use sparingly, as it can also adsorb your desired product.

Experimental Protocols & Data

Table 1: Properties of Candidate Recrystallization Solvents

This table provides a reference for selecting appropriate solvents based on their physical properties. Polarity generally decreases down the list.

SolventBoiling Point (°C)Polarity IndexNotes for (4-Bromo-2-iodophenyl)methanamine HCl
Water10010.2High polarity, good for salts. May have very high solubility. Often used as an anti-solvent with alcohols.[5]
Methanol655.1Very polar. Excellent starting solvent for dissolving polar salts. Volatile and easy to remove.
Ethanol784.3Excellent general-purpose polar solvent. Slightly less polar than methanol. Often used in mixtures with water.[5]
Isopropanol (IPA)823.9Good polar solvent. Less volatile than ethanol/methanol. Can be effective for amine hydrochlorides.[6]
Acetonitrile825.8Polar aprotic solvent. Can be a good choice for some salts.[2]
Acetone565.1Good for moderately polar compounds. Often used with water as a co-solvent.
Ethyl Acetate774.4Medium polarity. Likely a poor primary solvent but an excellent anti-solvent to use with alcohols.[5]
Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, always screen several solvents.

  • Preparation: Place ~20-30 mg of your crude (4-Bromo-2-iodophenyl)methanamine HCl into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, water, acetonitrile) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as the recovery will be poor.[7]

  • Heating Test: For the solvents that did not dissolve the compound at room temperature, heat the test tube gently in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: The ideal solvent is one that required heating for dissolution and produced a good yield of crystalline solid upon cooling.[1]

Diagram: Solvent Selection Workflow

A flowchart for systematically selecting an optimal recrystallization solvent.

G start Start: Crude Solid test_rt Test Solubility in Cold Solvent (e.g., Ethanol) start->test_rt dissolves_cold Dissolves Cold: Solvent is Unsuitable (Try a less polar solvent or use as 'good' solvent in a pair) test_rt->dissolves_cold Yes test_hot Insoluble Cold: Test Solubility in Hot Solvent test_rt->test_hot No dissolves_hot Dissolves Hot: Cool Solution test_hot->dissolves_hot Yes insoluble_hot Insoluble Hot: Solvent is Unsuitable (Try a more polar solvent) test_hot->insoluble_hot No crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form success Success! Use this solvent for recrystallization. crystals_form->success Yes failure No Crystals: Compound is too soluble. Use as 'good' solvent in a mixed pair. crystals_form->failure No

Protocol 2: Optimized Recrystallization using a Mixed Solvent System (Example: Methanol/Ethyl Acetate)

This protocol assumes screening has identified methanol as a "good" solvent and ethyl acetate as a "poor" solvent (anti-solvent).

  • Dissolution: Place the crude (4-Bromo-2-iodophenyl)methanamine HCl in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot methanol required to completely dissolve the solid. Stir continuously on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add ethyl acetate dropwise with swirling until you see a faint, persistent cloudiness (turbidity). This is the point of saturation.

  • Re-clarification: Add 1-2 drops of hot methanol to the cloudy solution until it becomes clear again.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals are more likely to form with slow cooling.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (ethyl acetate) or a mixture rich in the anti-solvent to rinse away the residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product by determining its melting point and obtaining spectroscopic data.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystalliz
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Methylamine Purification. (2007, September 15). Sciencemadness Discussion Board.
  • Experiment 2: Recrystalliz
  • Ghosh, A., Katon, D., & Deb, P. (2014). A review on various well known marketed drugs for their organic impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
  • Technical Support Center: Purification of 1-Bromo-4-propylsulfanylbenzene Deriv

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of (4-Bromo-2-iodophenyl)methanamine HCl

[1] Executive Summary Compound: (4-Bromo-2-iodophenyl)methanamine Hydrochloride CAS: (Generic/Analogous) | Formula: Primary Application: Critical intermediate for Suzuki-Miyaura cross-couplings; the orthogonality of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (4-Bromo-2-iodophenyl)methanamine Hydrochloride CAS: (Generic/Analogous) | Formula:


Primary Application:  Critical intermediate for Suzuki-Miyaura cross-couplings; the orthogonality of the Bromine (C4) and Iodine (C2) allows for sequential, regioselective functionalization.[1]

Technical Scope: This guide details the structural validation of the title compound using 1H and 13C NMR. Unlike standard benzylamines, this molecule exhibits significant Relativistic Heavy Atom Effects (due to Iodine) and specific salt-induced shifts.[1] This document compares the HCl salt against its free base and provides a definitive method to distinguish it from its common regioisomer (2-bromo-4-iodophenyl)methanamine.[1]

Structural Architecture & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that the Iodine atom at position 2 exerts a profound "shielding" effect on the local carbon environment, a counter-intuitive phenomenon critical for 13C interpretation.

[1]

1H NMR Spectral Analysis

Solvent Recommendation: DMSO-d


 is mandatory for the HCl salt.[1] CDCl

will likely result in poor solubility or aggregation.[1] Methanol-d

(MeOD) will cause the disappearance of ammonium protons via deuterium exchange.[1]
A. The Aromatic Region (Diagnostic Fingerprint)

The 1,2,4-substitution pattern creates an AMX or ABX spin system.

  • 
     8.05 ppm (d, 
    
    
    
    Hz, 1H, H-3):
    This proton is isolated between the Iodine and Bromine. It typically appears as a sharp doublet due to meta-coupling with H-5.[1] The deshielding effect of the adjacent halogens pushes this shift downfield.
  • 
     7.65 ppm (dd, 
    
    
    
    Hz, 1H, H-5):
    Located between the Bromine and the ring hydrogen. It couples to H-6 (ortho, large
    
    
    ) and H-3 (meta, small
    
    
    ), appearing as a doublet of doublets.[1]
  • 
     7.45 ppm (d, 
    
    
    
    Hz, 1H, H-6):
    Adjacent to the benzylic group. It couples primarily to H-5.[1]
B. The Aliphatic Region
  • 
     4.05 – 4.15 ppm (q or broad s, 2H, H-7):  The benzylic methylene protons.
    
    • Note: In dry DMSO-d

      
      , this signal often appears as a quartet  (
      
      
      
      Hz) due to coupling with the three ammonium protons (
      
      
      ).[1] In the presence of trace water, it collapses to a singlet.
C. Exchangeable Protons (Salt Confirmation)
  • 
     8.30 – 8.60 ppm (broad s, 3H, 
    
    
    
    ):
    The ammonium protons are visible only in aprotic polar solvents (DMSO).[1] Their presence and integration (3H) confirm the hydrochloride salt formation.

13C NMR Analysis: The "Heavy Atom" Anomaly

The 13C spectrum provides the most definitive structural proof due to the Heavy Atom on Light Atom (HALA) effect exerted by Iodine.

CarbonAssignmentPredicted Shift (

ppm)
Diagnostic Note
C-2 C-I 98.0 – 102.0 CRITICAL: Iodine causes a significant upfield shift (shielding) of ~30 ppm compared to benzene.[1] This peak often appears in the alkene/alkynyl region, confusing inexperienced analysts.
C-4 C-Br120.0 – 123.0Bromine exerts a typical deshielding effect relative to Iodine but is shielded relative to H.
C-1 C-CH

135.0 – 138.0Ipso carbon.[1]
C-3, C-5, C-6 Aromatic CH128.0 – 133.0Standard aromatic signals.[1]
C-7 Benzylic CH

42.0 – 44.0Shifted slightly downfield in the salt form compared to the free base.[1]

Comparative Analysis: Alternatives & Validation

This section compares the product against its Free Base form (a common synthesis intermediate) and its Regioisomer (a common impurity).[1]

Comparison 1: HCl Salt vs. Free Base

Researchers often need to verify if the salt formation step was successful.[1]

FeatureHCl Salt (Target) Free Base (Alternative) Mechanism
Solubility Soluble in DMSO, Water, MeOHSoluble in CDCl

, DCM, Et

O
Ionic Lattice vs. Molecular
H-7 (Benzylic)

4.10 ppm (Deshielded)

3.80 ppm (Shielded)
Inductive effect of positively charged Nitrogen.[1]
NH Signal

8.50 ppm (Broad, 3H)

1.50 ppm (Broad, 2H)
Protonation state (

vs

).[1]
Comparison 2: Regioisomer Differentiation

Scenario: You performed an iodination on 4-bromobenzylamine. Did you get the 2-iodo (Target) or 3-iodo (Isomer)?

  • Target (2-Iodo): 13C NMR shows a quaternary carbon (C-I) at ~100 ppm .[1]

  • Isomer (3-Iodo): 13C NMR shows a quaternary carbon (C-I) at ~95 ppm , but the splitting pattern in 1H NMR changes to an isolated singlet (H-2) and two doublets.[1]

  • Alternative Isomer (2-Bromo-4-iodo): If the starting materials were swapped.[1]

    • Differentiation: Look at C-4.[1][2] In the target, C-4 is C-Br (~122 ppm).[1] In this isomer, C-4 is C-I (~94 ppm).[1] The 13C shift of the para-carbon is the definitive differentiator.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data acquisition, specifically addressing the solubility issues of benzylamine salts.[1]

protocol Figure 2: Decision tree for spectral validation of amine salts. Start Start: 10mg Sample Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3 due to insolubility) Start->Solvent Shake Vortex/Sonicate Ensure complete dissolution Solvent->Shake Acquire1H Acquire 1H NMR (ns=16, d1=10s) Shake->Acquire1H CheckNH Check 8.0-9.0 ppm region Acquire1H->CheckNH Decision Broad Singlet (3H) present? CheckNH->Decision Pass PASS: HCl Salt Confirmed Decision->Pass Yes Fail FAIL: Free Base or Exchange Decision->Fail No (Signal absent)

Step-by-Step Methodology
  • Sample Preparation: Weigh 10–15 mg of the solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Why? DMSO prevents the rapid exchange of ammonium protons with moisture, allowing you to see the

      
       peak.
      
  • Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear.

  • Acquisition (1H):

    • Set relaxation delay (

      
      ) to at least 5 seconds to allow full relaxation of the aromatic protons for accurate integration.
      
    • Reference the spectrum to the residual DMSO pentet at

      
       2.50 ppm.
      
  • Acquisition (13C):

    • Acquire proton-decoupled 13C.[1]

    • Look immediately for the ~100 ppm quaternary signal to confirm the presence of Iodine at the ortho position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Authoritative source for AMX splitting patterns and substituent additivity constants).

  • Reich, H. J. (2024).[1] The Heavy Atom Effect on 13C Chemical Shifts. University of Wisconsin-Madison.[1] Link (Grounding for the Iodine upfield shift mechanism).[1]

  • PubChem. (2024).[1] Compound Summary: (4-Bromo-2-iodophenyl)methanamine hydrochloride.[1][3] National Library of Medicine.[1] Link (Verification of chemical structure and identifiers).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][4] Chem., 62(21), 7512–7515. Link (Standard for solvent referencing in DMSO-d6).[1]

Sources

Validation

Comparative Guide: Reactivity &amp; Selectivity of Dihalo-Benzylamine Scaffolds

The following guide provides an in-depth technical comparison of 4-bromo-2-iodo-benzylamine (Scaffold A) and 4-iodo-2-bromo-benzylamine (Scaffold B). It is designed for medicinal chemists and process engineers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-bromo-2-iodo-benzylamine (Scaffold A) and 4-iodo-2-bromo-benzylamine (Scaffold B). It is designed for medicinal chemists and process engineers requiring precise control over sequential functionalization.

Executive Summary

The choice between 4-bromo-2-iodo- and 4-iodo-2-bromo-benzylamine is dictated by the desired substitution pattern and the specific sequence of functionalization. While both scaffolds rely on the significant difference in bond dissociation energy (BDE) between C–I and C–Br to achieve chemoselectivity, their steric environments differ fundamentally, influencing catalyst choice and reaction rates.

  • Scaffold A (4-Br, 2-I): The reactive iodine is sterically hindered (ortho to the aminomethyl group). This scaffold requires specialized ligands for the first coupling but offers unique access to 2-substituted derivatives via Directed Ortho Metalation (DoM) logic.

  • Scaffold B (2-Br, 4-I): The reactive iodine is sterically accessible (para to the aminomethyl group). This is the "kinetic standard" for rapid, high-yield sequential couplings using standard catalytic systems.

Structural & Mechanistic Analysis

The Scaffolds

Both scaffolds are typically utilized as N-protected intermediates (e.g., N-Boc or N-Cbz) to prevent catalyst poisoning by the free amine and to modulate solubility.

FeatureScaffold A: 4-Bromo-2-iodo Scaffold B: 4-Iodo-2-bromo
Primary Reactive Site C2–I (Ortho)C4–I (Para)
Secondary Reactive Site C4–Br (Para)C2–Br (Ortho)
C–I Bond Environment Hindered: Flanked by the benzylic amine.[1]Exposed: Minimal steric interference.
Electronic Bias Inductive withdrawal by ortho-CH₂NHR.Inductive withdrawal by ortho-Br.
Preferred First Step High-activity Pd-catalysis or Mg/Li Exchange.Standard Pd-catalysis (Suzuki/Sonogashira).
Mechanistic Driver: Bond Dissociation Energy (BDE)

The chemoselectivity relies on the oxidative addition rate of Pd(0) into the Carbon-Halogen bond.

  • C–I BDE: ~65 kcal/mol (Fast Oxidative Addition)

  • C–Br BDE: ~81 kcal/mol (Slow Oxidative Addition)

The Selectivity Paradox: In Scaffold A , the electronic preference (I > Br) competes with the steric penalty (Ortho > Para). In Scaffold B , both electronic and steric factors align (I is Para), making it inherently more selective and faster reacting.

Decision Logic & Reaction Pathways

The following Graphviz diagram illustrates the decision tree for selecting the correct scaffold based on the target molecule's substitution pattern.

ReactionPathways Start Target Molecule Needs: Sub2 Substituent at Pos 2 (Ortho) Start->Sub2 First Priority Sub4 Substituent at Pos 4 (Para) Start->Sub4 First Priority ScaffoldA Select Scaffold A (4-Br-2-I-Benzylamine) Sub2->ScaffoldA Install first ScaffoldB Select Scaffold B (4-I-2-Br-Benzylamine) Sub4->ScaffoldB Install first Rxn1A Step 1: Suzuki Coupling (Targeting I at C2) Requires: Bulky Ligands (e.g., SPhos) ScaffoldA->Rxn1A Pd(0) / RT Rxn1B Step 1: Suzuki Coupling (Targeting I at C4) Standard Ligands (e.g., PPh3) ScaffoldB->Rxn1B Pd(0) / RT Rxn2A Step 2: Suzuki Coupling (Targeting Br at C4) High Temp / Strong Base Rxn1A->Rxn2A Sequential Rxn2B Step 2: Suzuki Coupling (Targeting Br at C2) Requires: Bulky Ligands Rxn1B->Rxn2B Sequential

Caption: Decision tree for scaffold selection based on the priority of substituent installation and steric accessibility.

Detailed Reactivity Comparison

Scenario 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most common application.[2] The goal is to couple the Iodine selectively without touching the Bromine.

ParameterScaffold A (2-I, 4-Br) Scaffold B (4-I, 2-Br)
Selectivity (I vs Br) Moderate to High. Sterics at C2 slightly retard I-activation, narrowing the reactivity gap with C4-Br.Excellent. The C4-I is electronically and sterically favored.
Catalyst Requirement Ligand Dependent. Requires electron-rich, bulky ligands (e.g., SPhos , XPhos ) to force oxidative addition at the hindered C2 position.General. Works well with standard ligands (e.g., PPh₃ , dppf ) under mild conditions.
Risk Factors Potential for "sluggish" initiation leads to homocoupling or proto-dehalogenation if catalyst dies.Minimal. Reaction is typically complete in <1h at RT.
Recommended Protocol Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene / 40°CPd(PPh₃)₄ / Na₂CO₃ / DME / RT
Scenario 2: Lithium-Halogen Exchange (Knochel Conditions)

Using i-PrMgCl·LiCl (Turbo Grignard) allows for the generation of magnesiated species.

  • Scaffold A (2-I): Rapid exchange at -20°C. The resulting Grignard species at the ortho position is stabilized by the coordination of the N-Boc group (Chelation Control), making it a stable intermediate for trapping with aldehydes or ketones.

  • Scaffold B (4-I): Rapid exchange at -20°C. Generates a standard para-magnesiated species. No chelation stabilization is present.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling of Scaffold A (Hindered)

Objective: Couple aryl boronic acid at C2-Iodo position while preserving C4-Bromo.

  • Preparation: Charge a reaction vial with N-Boc-4-bromo-2-iodobenzylamine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst System: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) . The Buchwald ligand SPhos is critical here to overcome the steric hindrance at the ortho position [1].

  • Solvent: Add degassed Toluene/Water (10:1).

  • Reaction: Stir at 40°C for 4–6 hours. Note: Do not exceed 60°C to avoid activation of the C4-Br bond.

  • Workup: Filter through Celite, extract with EtOAc.

  • Expected Yield: 75–85% mono-coupled product.

Protocol B: Site-Selective Suzuki Coupling of Scaffold B (Accessible)

Objective: Couple aryl boronic acid at C4-Iodo position while preserving C2-Bromo.

  • Preparation: Charge vial with N-Boc-4-iodo-2-bromobenzylamine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst System: Add Pd(PPh₃)₄ (1–3 mol%) . Standard triphenylphosphine ligands are sufficient due to the high accessibility of the C4-I bond [2].

  • Solvent: Add DME/Water (4:1).

  • Reaction: Stir at Room Temperature (25°C) for 1–2 hours.

  • Workup: Standard aqueous extraction.

  • Expected Yield: 90–98% mono-coupled product.

Troubleshooting & Optimization Matrix

ObservationProbable CauseSolution
Loss of Selectivity (Bis-coupling) Reaction temperature too high.Lower temp to 0°C–RT. Switch to weaker base (e.g., KHCO₃ instead of K₃PO₄).
No Reaction (Scaffold A) Steric hindrance at C2 blocking Pd.Switch to Pd-PEPPSI-IPr or XPhos-Pd-G2 precatalysts.
De-iodination (Protodehalogenation) Hydride source present (often from solvent or wet base).Ensure anhydrous conditions if using Grignard. Use dry solvents.
Catalyst Poisoning Free amine coordinating to Pd.Ensure the benzylamine is N-Boc or N-Cbz protected. Free amines are detrimental to high-yield couplings.

References

  • Almond-Thynne, J., et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes."[3] Chemical Science, vol. 8, 2017, pp. 40–62.[3] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, vol. 95, no.[3] 7, 1995, pp. 2457–2483. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[4] Angewandte Chemie International Edition, vol. 43, 2004, pp. 3333–3336.[4] Link

  • BenchChem. "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." BenchChem Technical Guides, 2025. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure of (4-Bromo-2-iodophenyl)methanamine Hydrochloride and its Analogs

Introduction: The Critical Role of Solid-State Structure in Drug Development In the landscape of modern drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Structure in Drug Development

In the landscape of modern drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The specific arrangement of atoms and molecules in the crystalline state, known as the crystal structure, dictates a substance's fundamental physicochemical properties. These properties, including solubility, stability, hygroscopicity, and bioavailability, are critical determinants of a drug candidate's success. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these intricate atomic arrangements, providing invaluable insights for researchers and drug development professionals.[1] Halogen atoms, such as chlorine, bromine, and iodine, are frequently incorporated into pharmaceutical compounds to modulate their biological activity and physicochemical characteristics.[2] The size, electronegativity, and polarizability of the halogen atom can significantly influence intermolecular interactions, leading to different crystal packing arrangements and, consequently, altered material properties.

This guide presents a comparative analysis of the crystal structure of (4-Bromo-2-iodophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry. As of this writing, a public crystal structure for this specific molecule has not been reported. Therefore, this guide will provide a hypothesized structure based on a detailed comparison with known crystal structures of closely related halogenated phenylmethanamine hydrochlorides. By examining these analogs, we can predict the likely structural features of (4-Bromo-2-iodophenyl)methanamine hydrochloride and understand how the interplay of different halogen substituents governs its solid-state architecture.

Analyte of Interest: (4-Bromo-2-iodophenyl)methanamine hydrochloride

(4-Bromo-2-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine that holds potential as a building block in the synthesis of novel therapeutic agents. The presence of both a bromine and an iodine atom on the phenyl ring, at the para and ortho positions respectively, presents an interesting case for crystallographic analysis. The bulky iodine atom at the ortho position is expected to exert significant steric influence on the conformation of the methanamine side chain and the overall crystal packing.

Hypothesized Crystal Structure

In the absence of experimental data, we can postulate the key structural features of (4-Bromo-2-iodophenyl)methanamine hydrochloride based on the principles of crystal engineering and comparison with known structures. The protonated amine group will form strong hydrogen bonds with the chloride counter-ion. These N-H···Cl interactions are expected to be a primary driving force in the crystal packing. Furthermore, weaker C-H···Cl, C-H···π, and potential halogen···halogen interactions will likely contribute to the overall three-dimensional network. The large, polarizable iodine atom may participate in significant halogen bonding, a non-covalent interaction that is gaining increasing recognition for its role in directing crystal packing. The steric hindrance from the ortho-iodine will likely influence the torsion angle between the phenyl ring and the aminomethyl group, potentially leading to a non-planar conformation.

Comparative Crystallographic Analysis

To substantiate our hypothesis, we will now turn to the experimentally determined crystal structures of analogous compounds. For this guide, we will focus on a comparative analysis with 4-chlorobenzylamine hydrochloride, a structurally similar compound for which crystallographic data is available.

Reference Compound: 4-Chlorobenzylamine Hydrochloride

The crystal structure of 4-chlorobenzylamine hydrochloride provides a valuable baseline for understanding the packing of simple halogenated phenylmethanamine hydrochlorides.

Table 1: Crystallographic Data for 4-Chlorobenzylamine Hydrochloride

Parameter4-Chlorobenzylamine Hydrochloride
Chemical Formula C₇H₉Cl₂N
Formula Weight 178.06
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.589(2)
b (Å) 22.141(8)
c (Å) 9.824(3)
α (°) 90
β (°) 106.78(3)
γ (°) 90
Volume (ų) 1162.9(7)
Z 4

Data sourced from the Crystallography Open Database (COD ID: 1513062).

In the crystal structure of 4-chlorobenzylamine hydrochloride, the molecules are organized in a herringbone pattern. The primary intermolecular interaction is the hydrogen bonding between the protonated amine group and the chloride ion. Each chloride ion is typically surrounded by several ammonium groups, forming a robust network that stabilizes the crystal lattice. The chlorophenyl groups are arranged in a way that maximizes van der Waals interactions.

Discussion and Comparative Insights

The substitution of a para-chloro group with a para-bromo and an ortho-iodo group in our target molecule is expected to introduce significant changes to the crystal packing.

  • Influence of Halogen Size and Polarizability: Bromine is larger and more polarizable than chlorine, which could lead to stronger van der Waals interactions and potentially halogen bonding. The even larger and more polarizable iodine atom at the ortho position will undoubtedly have a more pronounced effect. It is highly likely to engage in halogen bonding (I···Cl or I···N interactions), which could dictate a completely different packing motif compared to the 4-chloro analog.

  • Steric Effects: The ortho-iodine atom will create significant steric hindrance, likely forcing the aminomethyl side chain out of the plane of the phenyl ring. This conformational change will, in turn, affect how the molecules can pack together, potentially leading to a less dense crystal structure compared to its para-substituted counterparts.

  • Hydrogen Bonding Network: While the primary N-H···Cl hydrogen bonds will remain the dominant feature, the overall topology of the hydrogen-bonded network may be altered by the steric bulk and the potential for the halogen atoms to act as weak hydrogen bond acceptors.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel compound like (4-Bromo-2-iodophenyl)methanamine hydrochloride follows a well-established experimental workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.

Step 1: Crystal Growth
  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is a common technique. The choice of solvent is critical as it can influence the crystal habit and in some cases, lead to the formation of different polymorphs. The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.

Step 2: Crystal Mounting and Data Collection
  • Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher resolution data. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Data Processing
  • Objective: To integrate the raw diffraction images and correct for experimental factors.

  • Methodology: The collected data frames are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the individual reflections are integrated, and corrections are applied for factors such as Lorentz and polarization effects, and absorption of X-rays by the crystal.

Step 4: Structure Solution and Refinement
  • Objective: To determine the atomic positions and refine the structural model.

  • Methodology: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. From this map, the positions of the atoms can be determined. The structural model is then refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, and their displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of (4-Bromo-2-iodophenyl)methanamine HCl crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure intermolecular_interactions cluster_molecule (4-Bromo-2-iodophenyl)methanamine Cation cluster_anion Counter-ion cation C₇H₇BrINH₃⁺ cation->cation C-H···π (Weak Interaction) cation->cation I···Halogen/π (Halogen Bond) anion Cl⁻ cation->anion N-H···Cl (Strong H-Bond)

Sources

Validation

A Comparative Guide to the Bioactivity of Halogenated Benzylamine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Among the vast arsenal of chemical tools, halogenation—the in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Among the vast arsenal of chemical tools, halogenation—the introduction of halogen atoms into a lead compound—stands out as a powerful strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. When combined with privileged scaffolds like benzylamine, which is present in numerous bioactive compounds, halogenation can unlock significant improvements in potency, selectivity, and metabolic stability.

This guide provides a comparative analysis of the bioactivity of halogenated benzylamine derivatives, drawing upon experimental data from recent research. We will delve into their structure-activity relationships (SAR), explore their mechanisms of action, and provide detailed protocols for evaluating their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a tool to advance their therapeutic programs.

The Influence of Halogenation in Drug Design

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into a drug candidate is far from a simple steric modification. Halogen atoms can profoundly influence a molecule's properties in several ways:

  • Electronic Effects : As highly electronegative atoms, halogens can alter the electron distribution within a molecule, impacting its pKa, reactivity, and ability to interact with biological targets.

  • Lipophilicity : Halogenation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability : The introduction of halogens at metabolically labile positions can block enzymatic degradation, thereby increasing the drug's half-life.

  • Halogen Bonding : Beyond classical interactions, heavier halogens like chlorine, bromine, and iodine can participate in halogen bonds—a non-covalent interaction with electron-rich atoms that can contribute to target binding affinity and selectivity.[1][2] A significant number of drugs and drug candidates in clinical development are halogenated structures.[1][2] In 2021, 14 of the 50 molecules approved by the FDA contained halogens, underscoring the importance of this chemical modification in modern drug discovery.[3][4]

Comparative Bioactivity of Halogenated Benzylamine Derivatives

The following table summarizes the bioactivity of a selection of halogenated benzylamine derivatives from various therapeutic areas, highlighting the impact of halogenation on their potency.

Compound/Derivative ClassHalogen & PositionBiological Target/ActivityQuantitative Data (IC50/MIC)Key Findings & Reference
Biphenyl-3-ylmethoxy Benzylamines 2,2'-dichloroPD-1/PD-L1 InhibitionA56 : 2.4 ± 0.8 nMDihalogen substitution at the 2 and 2' positions of the biphenyl ring was critical for potent activity. The dichloro-derivative was significantly more potent than methoxy-substituted analogs.[5][6][7]
2-fluoroPD-1/PD-L1 InhibitionA16 : 2.4 ± 0.2 µMA single fluorine at the 2-position of a phenyl ring demonstrated the importance of positional isomerism, with 3- and 4-fluoro analogs being less active. The 2-fluoro group was shown to form a halogen bond with the protein backbone.[5]
Benzylamine-Sulfonamides 4-fluoro (on phenyl)MAO-B Inhibition4i : 0.041 ± 0.001 µMThe 4-fluoro substitution on the N-phenyl ring, combined with a sulfonamide group, resulted in a highly potent and selective MAO-B inhibitor, comparable to the reference drug selegiline.[8][9]
3-nitro (on N-benzyl)MAO-B InhibitionBB-4h : 2.95 ± 0.09 µMThe combination of a 5-chlorobenzothiazole and a 3-nitrobenzyl group on the amine resulted in a potent MAO-B inhibitor.[9]
Antifungal Benzylamines (General class)Squalene Epoxidase InhibitionNot specified in reviewsBenzylamines like butenafine act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to increased membrane permeability and cell death.[10]
Novel Benzylamines 4-fluoro, 4-chloroAnticancer (MCF-7 cells)Impressive anticancer activitiesPlatinum(IV) complexes with 4-fluoro and 4-chloro benzylamine ligands showed significant in vitro anticancer activity.[11]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key trends in the structure-activity relationships of halogenated benzylamine derivatives:

  • Halogen Type and Potency : In the context of PD-1/PD-L1 inhibitors, chlorine substitution was found to be more effective than a methyl group at the same position, highlighting the unique electronic and steric contributions of the halogen.[5]

  • Positional Isomerism is Critical : The location of the halogen substituent has a profound impact on bioactivity. For instance, a 2-fluoro substituent on a phenyl ring of a benzylamine derivative led to a 3.6-fold increase in PD-1/PD-L1 inhibitory activity compared to its 3-fluoro and 4-fluoro counterparts.[5] This is often due to the specific interactions the halogen makes within the binding pocket of the target protein.

  • Halogen Bonding as a Key Interaction : Molecular docking studies of a 2-fluorobenzylamine derivative revealed the formation of a halogen bond between the fluorine atom and the carbonyl group of an amino acid residue in the PD-L1 protein.[5] This specific interaction likely contributes to the observed increase in potency.

Caption: Key Structure-Activity Relationship considerations for halogenated benzylamines.

Mechanisms of Action: A Closer Look

Halogenated benzylamine derivatives exert their biological effects through various mechanisms. Here, we explore two distinct examples.

Inhibition of Fungal Squalene Epoxidase

A significant class of antifungal drugs, which includes the benzylamine butenafine, functions by inhibiting squalene epoxidase.[10] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.

By inhibiting squalene epoxidase, these benzylamine derivatives prevent the conversion of squalene to lanosterol, a precursor of ergosterol. This leads to a depletion of ergosterol and a concomitant accumulation of toxic squalene in the fungal cell. The resulting disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]

Squalene_Epoxidase_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway cluster_DrugAction Mechanism of Action cluster_Consequences Cellular Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol ... Benzylamine Halogenated Benzylamine (e.g., Butenafine) Inhibition Inhibition Squalene_Epoxidase Squalene_Epoxidase Inhibition->Squalene_Epoxidase Ergosterol_Depletion Ergosterol Depletion Squalene_Epoxidase->Ergosterol_Depletion Squalene_Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase->Squalene_Accumulation Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Squalene_Accumulation->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action for antifungal halogenated benzylamines.

Experimental Protocols for Bioactivity Assessment

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key bioactivity assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated benzylamine derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds 2. Treat with Halogenated Benzylamine Derivatives Incubate_24h->Treat_Compounds Incubate_48h Incubate 24-72h Treat_Compounds->Incubate_48h Add_MTT 3. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize 4. Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance 5. Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 6. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Protocol:

  • Compound Preparation: Prepare a stock solution of the halogenated benzylamine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (or another appropriate broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental to drug discovery for identifying and characterizing compounds that modulate the activity of a specific enzyme target.[13]

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and buffer.

  • Compound Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the halogenated benzylamine derivative (inhibitor). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of halogens into the benzylamine scaffold has proven to be a highly effective approach for the discovery of potent and selective modulators of various biological targets. The examples presented in this guide demonstrate that the type and position of the halogen substituent are critical determinants of bioactivity, often influencing target binding through specific interactions such as halogen bonding.

Future research in this area should continue to explore the full potential of halogenation, including the use of less common halogens like bromine and iodine, and the synthesis of polyhalogenated derivatives. Furthermore, a deeper understanding of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds will be crucial for their successful translation into clinical candidates. The combination of rational design, guided by SAR insights, and robust biological evaluation, using the protocols outlined herein, will undoubtedly lead to the development of novel halogenated benzylamine derivatives with significant therapeutic potential.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Halogenase engineering and its utility in medicinal chemistry. RSC Chemical Biology. Available at: [Link]

  • Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. ACS Applied Materials & Interfaces. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (4-Bromo-2-iodophenyl)methanamine;hydrochloride

Topic: Personal protective equipment for handling (4-Bromo-2-iodophenyl)methanamine;hydrochloride [1][2][3][4] Executive Summary & Chemical Profile (4-Bromo-2-iodophenyl)methanamine hydrochloride is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (4-Bromo-2-iodophenyl)methanamine;hydrochloride

[1][2][3][4]

Executive Summary & Chemical Profile

(4-Bromo-2-iodophenyl)methanamine hydrochloride is a highly functionalized benzylamine salt, primarily utilized as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its orthogonal halide handles (Br and I).[1][2][3]

While specific experimental data for this exact isomer is limited, structure-activity relationship (SAR) analysis with analogous halogenated benzylamines (e.g., 4-Bromobenzylamine HCl, CAS 26177-44-6) dictates a conservative safety profile.[1][2][3] This compound must be treated as a Severe Irritant with potential Corrosive properties in mucous membranes.[1][3]

Chemical Identity
PropertyDetail
Chemical Name (4-Bromo-2-iodophenyl)methanamine;hydrochloride
Molecular Formula C₇H₇BrIN[1][2][4] · HCl
Physical State Solid (Crystalline Powder)
Key Sensitivities Light Sensitive (Iodine-carbon bond lability), Hygroscopic
Hazard Class (GHS) Warning (Skin Irrit. 2, Eye Irrit.[1][2][3][5] 2A, STOT SE 3)

Hazard Assessment & Risk Causality

Why we choose specific protections.

Primary Hazards[1][4][5][8]
  • Respiratory & Mucous Membrane Irritation (H335): As an amine salt, inhalation of dust can cause immediate bronchial irritation.[3] Upon contact with moisture in the respiratory tract, hydrolysis may locally lower pH, exacerbating tissue damage.[2][3]

  • Ocular Damage (H319): Crystalline particulates can cause mechanical abrasion combined with chemical irritation, leading to potential corneal opacity if untreated.[3]

  • Dermal Absorption: Halogenated aromatics often possess enhanced lipophilicity.[3] While the salt form reduces volatility, skin contact with solutions (especially in DMSO or DMF) poses a risk of systemic absorption.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Protocol: "Zero-Skin-Contact" Policy

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Engineering Control: Fume Hood (Face velocity > 100 fpm)Primary Barrier: Prevents inhalation of fine particulates during weighing.[1][2][3] Secondary: N95/P100 respirator only if hood failure occurs.[3]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift behind lenses.[1][2][3] Goggles provide a seal against airborne dust.[3]
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Breakthrough Time: Halogenated amines can permeate standard latex.[1][2] Double gloving allows outer glove removal upon contamination without exposing skin.[3]
Body Lab Coat (High-Neck, Buttoned) + Long PantsPrevents accumulation of dust on street clothes.[1][2][3] Synthetic fibers (polyester blends) are preferred over cotton to minimize dust retention.[2][3]

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing

Objective: Minimize static charge and aerosolization.[3]

  • Environmental Control: Dim laboratory lights or use amber glassware. The C–I bond is photolabile; degradation releases free iodine (

    
    ), which is corrosive.[1][2][3]
    
  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula.[3] Amine salts are prone to static cling, increasing the risk of "jumping" powder.[3]

  • Containment: Place the balance inside the fume hood. If the balance is external, use a secondary containment tray and a micro-spatula to transfer into a pre-tared vial.[3]

Phase B: Solubilization & Reaction Setup

Objective: Prevent exothermic runaway and splashing.[3]

  • Solvent Choice: The compound is likely soluble in polar aprotic solvents (DMSO, DMF, MeOH).[3]

  • Addition Order: Always add Solvent to Solid .

    • Why? Adding solid to a stirring solvent can generate a dust cloud.[3] Adding solvent to the static solid dampens the powder immediately.[3]

  • Inert Atmosphere: If used in cross-coupling, degas solvents prior to addition to prevent oxidative homocoupling of the aryl halides.[3]

Phase C: Emergency Response Workflow

Visualization of decision logic for spills and exposure.

SafetyProtocol Start Incident Detected Type Identify Incident Type Start->Type Spill Spill (Solid/Liquid) Type->Spill Exposure Personnel Exposure Type->Exposure SolidSpill Solid Powder Spill Spill->SolidSpill LiquidSpill Solution Spill Spill->LiquidSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSolid 1. Dampen with wet paper towel (Prevent Dust) 2. Scoop to HazMat Bag SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water immediately (Spread Risk) LiquidSpill->ActionLiquid ActionSkin Flush with water (15 min) Remove Contaminated Clothing Skin->ActionSkin ActionEye Eyewash Station (15 min) Hold Eyelids Open Eye->ActionEye Report Seek Medical Attention & Report to EHS ActionSolid->Report ActionLiquid->Report ActionSkin->Report ActionEye->Report

Figure 1: Incident Response Logic Flow. Blue nodes indicate decision points; Green nodes indicate immediate medical intervention.[1][2][3]

Waste Disposal Strategy

Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.[3]

  • Segregation:

    • Stream: Halogenated Organic Solids/Liquids.

    • Labeling: Must explicitly state "Contains Iodine/Bromine" to alert waste handlers of potential heavy metal generation during incineration.[3]

  • Incompatibility:

    • Do NOT mix with: Strong oxidizers (e.g., Nitric acid, Peroxides).[1][2][3] Oxidation of the amine can form unstable N-oxides or nitro compounds.[1][2][3]

    • Do NOT mix with: Strong bases (NaOH).[1][3] Deprotonation releases the free amine, which may be more volatile and odorous.[3]

References

  • PubChem. (n.d.).[3] (4-Bromo-2-iodophenyl)methanamine hydrochloride.[1][2][3] National Center for Biotechnology Information.[3] Retrieved October 26, 2023, from [Link][1][2][3]

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